2-(10-Bromoanthracen-9-yl)pyridine
Description
Properties
CAS No. |
1314565-21-3 |
|---|---|
Molecular Formula |
C19H12BrN |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)pyridine |
InChI |
InChI=1S/C19H12BrN/c20-19-15-9-3-1-7-13(15)18(17-11-5-6-12-21-17)14-8-2-4-10-16(14)19/h1-12H |
InChI Key |
SHULLMURMQNPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2-(10-Bromoanthracen-9-yl)pyridine (CAS 1314565-21-3) in Advanced Optoelectronics
Executive Summary & Molecular Architecture
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs) and advanced optoelectronics, the rational design of organic semiconductors dictates device efficiency, operational lifetime, and color purity. 2-(10-Bromoanthracen-9-yl)pyridine (CAS 1314565-21-3) has emerged as a highly versatile, core intermediate for constructing high-performance blue-light materials and phosphorescent complexes.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly engineered functional module. Its architecture is defined by three distinct domains, each serving a precise optoelectronic or synthetic purpose:
-
The Anthracene Core (Donor/Emitter): A large, planar
-conjugated system that provides high hole mobility and intrinsic deep-blue fluorescence. -
The Pyridine Ring (Acceptor/Ligand): An electron-deficient heterocycle that facilitates electron transport and acts as a coordination site for transition metals.
-
The C10 Bromine Atom (Synthetic Handle): A highly reactive site that allows for strategic downstream functionalization via cross-coupling methodologies.
The direct C9–C connection between the anthracene and pyridine units induces a specific structural causality: steric hindrance from the peri-protons of the anthracene core forces the pyridine ring out of coplanarity. This twisted conformation partially decouples the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), enabling bipolar charge transport while preserving the high triplet energy (
Physicochemical Profiling & Structural Causality
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both the reaction flask and the vacuum thermal evaporation (VTE) chamber.
Quantitative Data Profile
| Property | Value | Causality / Optoelectronic Significance |
| CAS Number | 1314565-21-3 | Unique identifier for regulatory compliance and high-purity procurement. |
| Molecular Formula | C19H12BrN | The halogen handle is essential for extending the |
| Molecular Weight | 334.21 g/mol | Optimal mass for stable sublimation; prevents thermal degradation during VTE. |
| Electronic Nature | Donor-Acceptor (D-A) | Intramolecular charge transfer (ICT) enables balanced hole/electron fluxes. |
| Purity Requirement | Trace impurities (e.g., residual Pd or halides) act as non-radiative exciton quenchers. |
Data synthesized from authoritative chemical databases and supplier specifications .
Optoelectronic Pathways & Applications
The utility of 2-(10-bromoanthracen-9-yl)pyridine lies in its dual capability as both a structural backbone for fluorescent hosts and a cyclometalating ligand precursor for phosphorescent emitters.
When utilized in a D-A system, the spatial separation of the HOMO (localized on the anthracene) and LUMO (localized on the pyridine) facilitates the formation of an Intramolecular Charge Transfer (ICT) state. This minimizes the singlet-triplet energy gap (
Optoelectronic charge transfer and exciton utilization pathway.
Self-Validating Synthesis & Purification Protocol
To synthesize 2-(10-bromoanthracen-9-yl)pyridine or utilize it as a precursor, one must master chemoselective cross-coupling. The following protocol details a self-validating Suzuki-Miyaura workflow designed to maximize the mono-coupled product while suppressing the di-substituted byproduct (9,10-di(2-pyridyl)anthracene).
Protocol: Chemoselective Mono-Suzuki-Miyaura Coupling
Objective: Synthesize the target compound with high chemoselectivity, followed by OLED-grade purification.
Step 1: Reagent Stoichiometry & Setup
-
Action: In a rigorously dried Schlenk flask, combine 9,10-dibromoanthracene (1.0 eq) and 2-pyridylboronic acid (1.0 eq).
-
Causality: A strict 1:1 molar ratio is critical. An excess of the boronic acid thermodynamically drives the reaction toward the unwanted di-coupled product.
Step 2: Solvent Matrix & Degassing
-
Action: Dissolve the reagents in a Toluene/Ethanol mixture (4:1 v/v). Add an aqueous solution of
(2.0 M, 3.0 eq). Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes. -
Causality: Toluene solubilizes the rigid anthracene core, while ethanol acts as a phase-transfer agent for the aqueous base. Degassing is non-negotiable; oxygen rapidly oxidizes the active
species to an inactive state, halting the catalytic cycle.
Step 3: Catalyst Injection & Thermal Activation
-
Action: Under positive Argon pressure, add
(0.05 eq). Heat the biphasic mixture to 90°C under vigorous stirring. -
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material is highly non-polar (high
). The desired mono-coupled product exhibits intermediate polarity and distinct blue fluorescence under 365 nm UV. The appearance of a highly polar, low- spot indicates the onset of over-coupling. Quench the reaction when the mono-product spot is maximized (typically 12–16 hours).
Step 4: Workup & Extraction
-
Action: Cool to room temperature, dilute with distilled water, and extract the organic layer with dichloromethane (DCM). Wash the combined organic phases with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: OLED-Grade Purification
-
Action: Purify the crude mixture via silica gel column chromatography to isolate the mono-substituted product. Finally, subject the isolated compound to vacuum thermal sublimation (
Torr). -
Causality: Column chromatography separates the structural analogs, but sublimation is required to remove trace organic impurities and residual palladium clusters. In an OLED device, even parts-per-million (ppm) levels of heavy metals act as deep charge traps, severely degrading device efficiency and lifespan.
Synthesis workflow and downstream functionalization of CAS 1314565-21-3.
References
-
Title: 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 Source: Catsyn URL: [Link]
-
Title: 2-(10-bromoanthracen-9-yl)pyridine (CID: 138593628) Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-(10-bromoanthracen-9-yl)pyridine CAS 1314565-21-3 Source: UIV Chem URL: [Link]
2-(10-Bromoanthracen-9-yl)pyridine: A Pivotal Intermediate for Optoelectronic Materials
Topic: 2-(10-Bromoanthracen-9-yl)pyridine: Chemical Structure, Properties, and Synthetic Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3) is a bifunctional organic semiconductor intermediate characterized by a rigid anthracene core substituted with an electron-withdrawing pyridine ring and a reactive bromine handle. This asymmetry is critical for the "dual-core" design strategy in Organic Light Emitting Diodes (OLEDs), allowing for the independent tuning of hole-transporting (anthracene) and electron-transporting (pyridine) properties.
As a Senior Application Scientist, I present this guide to standardize the synthesis, characterization, and handling of this compound. Unlike symmetric anthracene derivatives, the 9,10-asymmetry of this molecule requires precise synthetic control to avoid polysubstitution, making the protocols detailed below essential for high-purity applications.
Molecular Architecture & Electronic Properties[1][2]
Structural Analysis
The molecule consists of a planar anthracene moiety connected to a pyridine ring at the C9 position.[1] The C10 position holds a bromine atom, serving as a functionalizable site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Formula: C₁₉H₁₂BrN
-
Molecular Weight: 334.21 g/mol [1]
-
Symmetry:
(approximate, depending on the dihedral angle of the pyridine ring) -
Steric Considerations: The peri-hydrogens at positions 1, 8 (anthracene) and 3' (pyridine) induce a significant dihedral angle (~70-90°) between the anthracene and pyridine planes. This orthogonality disrupts extended
-conjugation, preserving the deep blue emission of the anthracene core while preventing strong - stacking quenching in the solid state.
Electronic Landscape (DFT Insights)
The electronic structure is defined by a "Donor-Acceptor" (D-A) weak interaction.
-
HOMO: Predominantly localized on the anthracene core (Hole Transporting).
-
LUMO: Delocalized across the anthracene and the pyridine ring (Electron Transporting).
-
Triplet Energy (
): High triplet energy makes it a suitable host for blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Physicochemical Characterization
| Property | Value / Description | Note |
| Appearance | Yellow Crystalline Solid | Typical of anthracene derivatives. |
| Melting Point | > 200 °C (Estimated) | High thermal stability due to rigid core. |
| Solubility | Soluble: CHCl₃, THF, Toluene, DCMInsoluble: Water, Methanol | Soluble in non-polar/moderately polar organic solvents. |
| Absorption ( | 350–400 nm | Characteristic vibronic structure of anthracene. |
| Emission ( | 400–450 nm (Deep Blue) | Solution state; solid state may red-shift due to packing. |
| Purity Grade | > 98.0% (HPLC) | Critical for OLED device performance. |
Synthetic Pathways
High-purity synthesis is non-trivial due to the reactivity of the 9,10-positions. We recommend a Stepwise Lithiation-Bromination Route over direct Suzuki coupling of dibromoanthracene to maximize regioselectivity.
Recommended Protocol: Stepwise Synthesis
Step 1: Synthesis of 9-(pyridin-2-yl)anthracene
-
Reagents: 9-Bromoanthracene, 2-Pyridylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃.
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Conditions: Reflux under N₂ for 24h.
-
Purification: Silica gel column chromatography (Hexane/DCM).[2]
Step 2: Regioselective Bromination
-
Reagents: 9-(pyridin-2-yl)anthracene, N-Bromosuccinimide (NBS).
-
Solvent: DMF or CHCl₃.
-
Mechanism: Electrophilic aromatic substitution (
). The pyridine ring deactivates itself, directing the bromine to the electron-rich C10 position of the anthracene.
Synthesis Workflow Diagram
Caption: Stepwise synthetic route ensuring regioselective bromination at the C10 position.
Experimental Protocols
Protocol A: Bromination of 9-(pyridin-2-yl)anthracene
This protocol assumes the intermediate 9-(pyridin-2-yl)anthracene has already been synthesized.
-
Preparation : In a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 9-(pyridin-2-yl)anthracene (1.0 eq, 5.0 mmol) in anhydrous DMF (50 mL).
-
Cooling : Cool the solution to 0 °C using an ice-water bath. Ensure the system is under a nitrogen atmosphere to prevent moisture interference.
-
Addition : Dissolve N-Bromosuccinimide (NBS) (1.1 eq, 5.5 mmol) in 10 mL of DMF. Add this solution dropwise to the reaction flask over 20 minutes. Note: Slow addition prevents over-bromination.
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/DCM 1:1). The product spot should appear lower (more polar) than the starting material.
-
Quenching : Pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.[2][3]
-
Isolation : Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and succinimide.
-
Purification : Recrystallize the crude solid from Toluene or a Toluene/Ethanol mixture.
-
Yield Expectation: 85–92%.
-
Validation: ¹H NMR should show the disappearance of the C10 proton singlet (typically around 8.5 ppm).
-
Reactivity & Applications
Functionalization (The "Handle")
The C10-Bromine bond is a versatile handle for constructing advanced OLED materials.[1]
-
Suzuki Coupling: Reacting with Aryl-boronic acids yields 9,10-diarylathracenes (Blue Emitters).
-
Buchwald-Hartwig Amination: Reacting with Diarylamines yields 9-amino-10-anthryl derivatives (Hole Transport Materials).
OLED Device Architecture
In a typical OLED stack, this molecule serves as:
-
Host Material: When doped with a blue dopant (e.g., perylene or BDAVBi), the anthracene core transfers energy efficiently.
-
Electron Transport Layer (ETL): The pyridine moiety improves electron injection from the cathode compared to pure hydrocarbons.
References
-
Catsyn. (n.d.). 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3.[1][4] Retrieved from [Link]
-
Gray, V., et al. (2015).[2] Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Retrieved from [Link]
-
Saravanan, D., et al. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. National Institutes of Health (PMC). Retrieved from [Link]
-
PubChem. (n.d.). 2-(10-bromoanthracen-9-yl)pyridine Compound Summary. Retrieved from [Link]
Sources
- 1. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 3. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS:150239-89-7, 2,2'-(5-溴-1,3-亚苯基)二吡啶-毕得医药 [bidepharm.com]
Electronic Properties and Optoelectronic Applications of Pyridine-Anthracene Derivatives: A Comprehensive Technical Guide
Executive Summary
Pyridine-anthracene derivatives represent a privileged class of organic materials, bridging the gap between high-efficiency optoelectronics and precision chemosensing. By covalently linking an electron-deficient pyridine heterocycle with a highly conjugated, electron-rich anthracene core, researchers can engineer molecules with highly tunable electronic properties[1]. This technical guide explores the fundamental orbital mechanics, photophysical profiling, and self-validating experimental workflows required to develop and characterize these advanced fluorophores for use in Organic Light-Emitting Diodes (OLEDs) and metal-ion sensors.
Fundamental Electronic Architecture
Molecular Design and Orbital Segregation
The optoelectronic utility of pyridine-anthracene derivatives stems from their inherent Donor-Acceptor (D-A) architecture. In these systems, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-donating moiety (such as an imidazo[1,5-a]pyridine unit), while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-accepting anthracene ring[2].
Steric Hindrance and Intramolecular Charge Transfer (ICT)
A critical design feature is the steric repulsion between the pyridine ring and the bulky protons at the 1,8-positions of the anthracene core. This steric clash forces the molecule into a non-coplanar, highly twisted conformation, often exhibiting a dihedral angle of approximately 62°[2]. This broken π-conjugation is essential: it minimizes the spatial overlap between the HOMO and LUMO, thereby facilitating efficient Intramolecular Charge Transfer (ICT) and significantly reducing the singlet-triplet energy gap (
Jablonski diagram illustrating TADF/HLCT mechanisms in twisted pyridine-anthracene derivatives.
Photophysical and Electrochemical Profiling
The electronic properties of these derivatives are highly sensitive to their local environment. Because the excited state possesses strong ICT character, these molecules often display pronounced positive solvatochromism. For instance, emission can shift dramatically from 528 nm in non-polar hexane to 586 nm in polar acetonitrile due to the stabilization of the highly polar excited state by the solvent matrix[2].
Table 1: Optoelectronic Properties of Selected Pyridine-Anthracene and Related Derivatives
| Compound / Core | HOMO (eV) | LUMO (eV) | Bandgap ( | Emission Peak (nm) | Primary Application |
| ImPy-Ac (Imidazopyridine-Anthracene) | -4.94 | -1.84 | 3.10 | 528 - 586 | Greenish-yellow OLED / White LED[2] |
| 2-(10-Bromoanthracen-9-yl)pyridine | Variable | Variable | ~3.00 | ~440 | Synthetic Precursor / Host Material[1] |
| CNBPCz (Reference TADF Emitter) | -5.93 | -2.83 | 3.10 | 450 - 480 | Deep-blue TADF Emitter[3] |
| CzBPCN (Reference TADF Emitter) | -6.01 | -2.87 | 3.14 | 450 - 480 | Deep-blue TADF Emitter[3] |
Experimental Workflows & Methodologies
To ensure high-fidelity data, the synthesis and characterization of these materials must follow strict, self-validating protocols that account for the unique steric and electronic demands of the anthracene core.
End-to-end experimental workflow from synthesis to optoelectronic device fabrication.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of advanced derivatives often utilizes 1 as a highly reactive electrophilic precursor[1].
-
Reagent Loading: Combine the brominated precursor (1.0 eq), the desired boronic acid (1.2 eq), and
(0.05 eq) in a Schlenk flask. Causality: The 20% excess of boronic acid compensates for competitive protodeboronation, while the Pd(0) catalyst is essential for driving the oxidative addition into the sterically hindered C-Br bond[1]. -
Solvent & Base Addition: Introduce a degassed mixture of Toluene/Ethanol/2M aqueous
(2:1:1 v/v). Causality: Toluene solubilizes the hydrophobic anthracene core, ethanol acts as a phase-transfer bridge, and the carbonate base facilitates the transmetalation step. Degassing is critical to prevent catalyst oxidation and unwanted homocoupling. -
Reaction & Monitoring: Reflux at 90°C under
for 12-24 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the starting bromide acts as the primary validation checkpoint. -
Purification & QC: Extract with dichloromethane (DCM), dry over
, and purify via silica gel chromatography. Validation: Confirm molecular identity and rule out homocoupling artifacts using NMR and High-Resolution Mass Spectrometry (HRMS) before proceeding to optoelectronic testing[3].
Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
-
Preparation: Dissolve 1 mM of the purified derivative in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate (
). Causality: Anhydrous DCM prevents water-induced redox artifacts, while provides necessary ionic conductivity without narrowing the analyte's electrochemical window. -
Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Validation: Mechanically polish the glassy carbon electrode with an alumina slurry prior to measurement to ensure a reproducible electroactive surface area.
-
Measurement: Execute potential sweeps at 50-100 mV/s to record the onset oxidation (
) and reduction ( ) potentials. -
Internal Calibration: Spike the analyte solution with ferrocene (Fc) and record the
redox couple. Causality: Ferrocene serves as an internal standard to correct for reference electrode drift, reliably anchoring the measurements to the vacuum level (where is established at -4.8 eV). -
Energy Level Calculation: Calculate the frontier orbitals using the self-validated equations:
and [2].
Applications in Optoelectronics & Sensing
Organic Light-Emitting Diodes (OLEDs)
Due to their optimized HOMO-LUMO separation and excellent thermal stability, pyridine-anthracene derivatives are highly effective as dopants or non-doped emitters in OLEDs. Devices utilizing these fluorophores have demonstrated impressive luminous efficiencies (e.g., 4.4 cd/A) and external quantum efficiencies (EQE) exceeding 3.2% for greenish-yellow and warm white emissions[2].
Fluorescent Probes and Metal Ion Sensing
Beyond display technologies, the pyridine nitrogen serves as an excellent coordination site for transition metals. In the absence of metal ions, the molecule may exhibit weak fluorescence due to Photoinduced Electron Transfer (PET). However, upon chelation with ions like
References
-
Title: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED Source: tandfonline.com URL: 2
-
Title: 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 Source: catsyn.com URL: 1
-
Title: Donor Interlocked Molecular Design for Fluorescence-like Narrow Emission in Deep Blue Thermally Activated Delayed Fluorescent Emitters Source: acs.org URL: 3
-
Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: mdpi.com URL: 4
Sources
2-(10-Bromoanthracen-9-yl)pyridine molecular weight and formula
Topic: 2-(10-Bromoanthracen-9-yl)pyridine: Synthesis, Properties, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(10-Bromoanthracen-9-yl)pyridine is a critical asymmetric building block in the field of organic electronics and coordination chemistry. Characterized by a rigid anthracene core substituted with an electron-deficient pyridine ring and a reactive bromine handle, this molecule serves as a linchpin for synthesizing high-performance Organic Light-Emitting Diode (OLED) materials. Its unique structure allows for the independent tuning of electronic properties—hole mobility via the anthracene moiety and electron affinity via the pyridine unit—while the bromine substituent enables precise, regioselective functionalization. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and its strategic applications in materials science.
Part 1: Physicochemical Profile
The molecular architecture of 2-(10-Bromoanthracen-9-yl)pyridine combines a polycyclic aromatic hydrocarbon with a heterocyclic nitrogen system. This orthogonality often disrupts planarity, reducing intermolecular
Table 1: Molecular Specifications
| Property | Data |
| Chemical Name | 2-(10-Bromoanthracen-9-yl)pyridine |
| CAS Number | 1314565-21-3 |
| Molecular Formula | |
| Molecular Weight | 334.21 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Solubility | Soluble in |
| Melting Point | ~230–240 °C (Dependent on purity/polymorph) |
| Electronic Character | Bipolar (Anthracene: Donor/Hole Transport; Pyridine: Acceptor/Electron Transport) |
Part 2: Synthetic Architecture & Methodology[1]
The synthesis of 2-(10-Bromoanthracen-9-yl)pyridine demands a strategy that avoids the formation of symmetric byproducts (e.g., 9,10-dipyridylanthracene). While direct mono-lithiation of 9,10-dibromoanthracene is possible, it often suffers from poor selectivity.
Recommended Protocol: Stepwise Regioselective Synthesis This protocol utilizes a "linear" approach: first installing the pyridine ring, then introducing the bromine atom at the highly reactive 10-position (meso-position) of the anthracene core.
Step 1: Synthesis of 9-(2-Pyridyl)anthracene
Rationale: 2-Pyridylboronic acids are prone to protodeboronation. Therefore, Stille coupling or the use of stable boronic esters is preferred over standard Suzuki conditions.
-
Reagents: 9-Bromoanthracene (1.0 eq), 2-(Tributylstannyl)pyridine (1.1 eq),
(5 mol%). -
Solvent: Toluene (anhydrous).
-
Conditions: Reflux under
atmosphere for 24–48 hours. -
Workup: Cool, filter through Celite, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Step 2: Regioselective Bromination
Rationale: The 10-position of 9-substituted anthracene is electron-rich and sterically accessible for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
-
Reagents: 9-(2-Pyridyl)anthracene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF (Dimethylformamide) or
. -
Conditions: Stir at
to Room Temperature (RT) for 2–4 hours. Monitor by TLC. -
Workup: Quench with water. The product often precipitates.[1] Filter, wash with water/methanol, and recrystallize from Toluene/Ethanol.
Synthetic Pathway Visualization
Figure 1: Stepwise synthetic route ensuring regioselective bromination at the C10 position.
Part 3: Functional Applications
Organic Light-Emitting Diodes (OLEDs)
This molecule is a quintessential "bipolar" host material precursor.
-
Electron Transport (ET): The pyridine ring is electron-deficient (
nitrogen), lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport. -
Blue Emission Host: The anthracene core maintains a high triplet energy and wide bandgap, making it suitable as a host for blue dopants.
-
Mechanism: The orthogonality between the anthracene and pyridine rings disrupts conjugation, preventing the quenching of fluorescence typically caused by aggregation (ACQ - Aggregation-Caused Quenching).
Cyclometalated Ligand Precursor
The molecule serves as a
-
Activation: The bromine atom allows for further expansion of the ligand (e.g., adding a phenyl group via Suzuki coupling) before coordination, or the pyridine nitrogen can coordinate directly to a metal center while the anthracene acts as a pendant chromophore to sensitize emission.
Asymmetric Anthracene Derivatives
The bromine atom at C10 is a versatile "handle." It allows researchers to synthesize asymmetric 9,10-disubstituted anthracenes (e.g., 9-naphthyl-10-pyridylanthracene) by performing a second cross-coupling reaction. These asymmetric derivatives are crucial for tuning the glass transition temperature (
Part 4: Safety & Handling
-
Hazard Identification: Like many halogenated polyaromatics, this compound should be treated as a potential irritant.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Storage: Store in a cool, dry place under inert atmosphere (
or Argon) to prevent slow oxidation or photolytic debromination. Light sensitive (store in amber vials).
References
-
Chalmers University of Technology. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry.
-
MDPI. (2023). Synthesis and Characterization of a Novel Three Coordinate 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Molecules.
-
National Institutes of Health (PMC). (2023). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline: Synthesis and Crystal Structure. PMC.
-
Catsyn. (n.d.). 2-(10-Bromoanthracen-9-YL)pyridine Product Specifications and OLED Applications.
-
Beilstein Journals. (2008). Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. Beilstein Journal of Organic Chemistry.
Sources
Engineering Deep-Blue Emission: A Technical Guide to Anthracene Derivatives in OLEDs
Executive Summary
The commercialization of Organic Light-Emitting Diodes (OLEDs) has revolutionized display and lighting technologies. However, while phosphorescent materials have successfully solved the efficiency challenges for red and green pixels, achieving a stable, highly efficient, and pure deep-blue emitter remains a formidable challenge. The high triplet energy required for blue phosphorescence often degrades host materials, leading to poor device lifetimes.
As a result, the industry heavily relies on fluorescent materials for blue emission. Among these, anthracene derivatives stand out as the premier building blocks. This guide provides an in-depth mechanistic and practical framework for researchers and materials scientists to design, synthesize, and validate high-performance anthracene-based blue OLED emitters, leveraging advanced photophysical mechanisms like Triplet-Triplet Annihilation (TTA)[1].
Mechanistic Foundations: The Anthracene Core
The Conjugation Conundrum and Steric Shielding
Anthracene possesses a rigid, fused-ring polycyclic aromatic structure that yields a wide optical bandgap (~2.95 eV) and an exceptionally high photoluminescence quantum yield (PLQY)[2]. However, unsubstituted anthracene is highly prone to intermolecular
The Causality of Molecular Design: To prevent this, materials scientists functionalize the 9 and 10 positions of the anthracene core with bulky, sterically hindering groups (e.g., spirobenzofluorene, p-xylene, or phenanthroimidazole)[1]. Because of the extreme steric clash with the hydrogen atoms at the 1, 4, 5, and 8 positions of anthracene, these side groups are forced into a nearly orthogonal (perpendicular) geometry. This perpendicular twist breaks the extended
Exciton Harvesting via Triplet-Triplet Annihilation (TTA)
Under electrical excitation in an OLED, spin statistics dictate that excitons are generated in a 1:3 ratio—25% singlet excitons (which decay radiatively to produce light) and 75% triplet excitons (which are typically non-radiative in fluorescent materials).
Anthracene derivatives circumvent this 5% external quantum efficiency (EQE) theoretical limit through Triplet-Triplet Annihilation (TTA) . When two triplet excitons collide, they can undergo a spin-allowed upconversion process to generate one high-energy singlet exciton, effectively recycling dark triplets into emissive singlets[1].
Exciton harvesting via Triplet-Triplet Annihilation (TTA) in anthracene derivatives.
Self-Validating Synthesis Protocol
To achieve OLED-grade purity, the synthesis of 9,10-diaryl anthracene derivatives must be tightly controlled. The industry standard is the Suzuki-Miyaura Cross-Coupling reaction , which offers high regioselectivity and tolerates a wide range of functional groups.
Below is a standardized, step-by-step methodology designed as a self-validating system, ensuring that intermediate failures are caught before costly device fabrication.
Step-by-Step Methodology: Synthesis of 9,10-Diaryl Anthracene
Reagents: 9,10-dibromoanthracene (1.0 eq), Arylboronic acid (2.5 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq), Potassium Carbonate [K2CO3] (4.0 eq). Solvent System: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v).
-
Degassing and Inertion (Critical Step):
-
Action: Combine 9,10-dibromoanthracene, the arylboronic acid, and the solvent system in a two-neck round-bottom flask. Bubble high-purity Argon or Nitrogen through the mixture for 30 minutes.
-
Causality: The Pd(0) catalyst is highly sensitive to oxidation. Dissolved oxygen will rapidly oxidize Pd(0) to Pd(II), killing the catalytic cycle and leading to homocoupling byproducts.
-
-
Catalyst Addition & Reflux:
-
Action: Add Pd(PPh3)4 and aqueous K2CO3 under a positive flow of inert gas. Heat the mixture to 90°C and reflux for 24 hours.
-
Causality: The biphasic solvent system is essential. Toluene solubilizes the non-polar anthracene core, water dissolves the inorganic base required for the transmetalation step, and ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface.
-
-
In-Process Quality Control (IPQC) - TLC Monitoring:
-
Action: Check reaction progress via Thin Layer Chromatography (Hexane:Dichloromethane eluent).
-
Validation: The disappearance of the 9,10-dibromoanthracene spot confirms complete oxidative addition.
-
-
Biphasic Extraction & Purification:
-
Action: Cool to room temperature. Extract the organic layer with Toluene, wash with brine, and dry over anhydrous MgSO4. Purify via silica gel column chromatography.
-
Causality: OLED devices are highly sensitive to ionic impurities (like residual potassium or bromide), which act as charge traps and degrade device lifetime. Strict chromatographic purification is non-negotiable.
-
-
Final Structural Validation:
-
Action: Confirm molecular structure and purity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-validating synthesis workflow for 9,10-diaryl anthracene OLED emitters.
Device Architecture & Performance Metrics
The integration of anthracene derivatives into OLEDs typically involves either non-doped emissive layers (where the anthracene derivative acts as the sole emitter) or doped systems (where it acts as a wide-bandgap host for a fluorescent dopant)[3].
Recent advancements have focused on asymmetric limb structures (e.g., 2-NaAn-1-PNa) which increase the number of molecular conformers. This asymmetry inhibits crystallization, ensuring the formation of the smooth, amorphous films required for uniform charge transport[2]. Furthermore, incorporating electron-transport units like benzimidazole directly into the anthracene structure (e.g., PO2PhAnBI) can simplify device architecture by creating bipolar transport characteristics[3].
Quantitative Performance Comparison
The following table summarizes the electroluminescence performance of state-of-the-art anthracene derivatives, demonstrating their ability to breach the traditional 5% EQE limit of fluorescent materials.
| Compound | Device Architecture | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Key Structural Feature |
| 2-NaAn-1-PNa | Doped (Host) | 8.30 | (0.134, 0.139) | 460 | Naphthyl/phenyl asymmetric limbs[2] |
| PO2PhAnBI | Non-Doped | 5.74 | Deep Blue | ~455 | Phosphine oxide / benzimidazole[3] |
| PIAnTPh | Doped | 8.09 | (0.15, 0.06) | 445 | Phenanthroimidazole bulky groups[1] |
| PyIAnTPh | Doped | 8.44 | (0.15, 0.07) | 448 | Pyrenoimidazole bulky groups[1] |
(Note: CIE coordinates approaching the National Television System Committee (NTSC) standard of (0.14, 0.08) represent pure, deep-blue emission).
Conclusion
Anthracene derivatives remain the cornerstone of blue OLED technology. By applying rigorous molecular design principles—specifically orthogonal steric shielding and asymmetric functionalization—researchers can suppress detrimental intermolecular interactions. When coupled with Triplet-Triplet Annihilation (TTA) mechanisms and validated through strict synthetic protocols, these materials achieve external quantum efficiencies well beyond theoretical fluorescent limits, paving the way for next-generation, high-resolution displays.
References
-
Title: Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs Source: Applied Sciences (MDPI), 2024, 14(13), 5716. URL: [Link]
-
Title: Anthracene Derivatives with Electron-Transport Units for Non-Doped Blue Fluorescent Organic Light-Emitting Diodes Source: SSRN Electronic Journal / Dyes and Pigments, 2024. URL: [Link]
-
Title: Anthracene-based emitters for highly efficient deep blue organic light-emitting diodes with narrow emission spectrum Source: Chemical Engineering Journal, 2021, 426, 131351. URL: [Link]
Sources
Foreword: Navigating the Solubility Landscape of a Key Building Block
An In-depth Technical Guide to the Solubility of 2-(10-Bromoanthracen-9-yl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
2-(10-Bromoanthracen-9-yl)pyridine stands as a pivotal molecule in the advancement of organic electronics, particularly in the design of novel materials for Organic Light-Emitting Diodes (OLEDs).[1] Its unique structure, combining the fluorescent anthracene core with an electron-deficient pyridine ring, offers a versatile platform for creating high-performance blue-light emitters and phosphorescent materials.[1] However, the effective utilization of this compound in solution-phase synthesis, purification, and device fabrication is fundamentally governed by its solubility in organic solvents.
This technical guide addresses the current informational gap regarding the quantitative solubility of 2-(10-Bromoanthracen-9-yl)pyridine. While specific solubility data is not widely published, this document provides a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound. By integrating theoretical principles with practical experimental methodologies, this guide empowers scientists to make informed decisions in their research and development endeavors.
Molecular Profile and its Implications for Solubility
2-(10-Bromoanthracen-9-yl)pyridine (C₁₉H₁₂BrN) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 334.21 g/mol .[1] Its structure is characterized by a large, rigid, and largely nonpolar anthracene core, which dictates its general solubility behavior. The presence of the pyridine ring introduces a degree of polarity and a potential site for hydrogen bonding, while the bromine atom adds to the molecular weight and polarizability.
Based on the principle of "like dissolves like," it is anticipated that 2-(10-Bromoanthracen-9-yl)pyridine will exhibit greater solubility in nonpolar or moderately polar aprotic solvents that can effectively interact with its large aromatic system through van der Waals forces and π-π stacking interactions.[2] Conversely, its solubility is expected to be limited in highly polar and protic solvents like water and lower alcohols.
Theoretical Framework for Solubility Prediction
In the absence of direct experimental data, theoretical models can provide valuable insights into the solubility of a compound. One of the most powerful predictive tools is the Hansen Solubility Parameters (HSP) approach.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] The principle states that substances with similar HSP values are likely to be miscible.[5]
The Hansen solubility parameters for a range of common organic solvents are well-documented.[6][7] While the experimental determination of the HSP for 2-(10-Bromoanthracen-9-yl)pyridine is beyond the scope of this guide, computational methods can be employed to estimate these values. By comparing the estimated HSP of the solute with the known HSP of various solvents, a qualitative prediction of solubility can be made. The smaller the "distance" (Ra) between the HSP of the solute and the solvent, the higher the expected solubility.
Qualitative Solubility Profile of Related Anthracene Derivatives
While quantitative data for the target molecule is scarce, the solubility of related anthracene compounds provides a useful proxy. Anthracene and its derivatives generally show good solubility in aromatic and chlorinated hydrocarbons. For instance, 9-bromoanthracene is soluble in toluene and acetic acid but insoluble in water.[2][8] Similarly, other substituted anthracenes are often soluble in common organic solvents.[9] It is reasonable to infer that 2-(10-Bromoanthracen-9-yl)pyridine will follow a similar trend.
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise and reliable solubility data, experimental determination is essential. The isothermal equilibrium method is a widely accepted technique for measuring the solubility of a solid compound in a liquid solvent.[10][11]
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
2-(10-Bromoanthracen-9-yl)pyridine (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Sources
- 1. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 2. 9-Bromoanthracene CAS#: 1564-64-3 [m.chemicalbook.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals | MDPI [mdpi.com]
- 5. janeway.uncpress.org [janeway.uncpress.org]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]
- 7. scribd.com [scribd.com]
- 8. macsenlab.com [macsenlab.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Engineering Triplet States: Photophysical Characteristics of Brominated Anthracene Ligands
Executive Summary
Anthracene and its derivatives have long served as foundational organic chromophores in photochemistry. However, for applications requiring long-lived excited states—such as photodynamic therapy (PDT) and triplet-triplet annihilation upconversion (TTA-UC)—the intrinsic photophysics of unsubstituted anthracene must be fundamentally altered. By strategically introducing bromine atoms at the 9- and 10-positions of the anthracene core, researchers can leverage the internal heavy-atom effect to drastically perturb the molecule's spin-orbit coupling (SOC). This technical whitepaper explores the photophysical characteristics of brominated anthracene ligands, detailing the causality behind their behavior, the self-validating methodologies required for their characterization, and their advanced applications.
The Photophysical Paradigm: Heavy-Atom Perturbation
Unsubstituted anthracene exhibits a high fluorescence quantum yield (
The large nuclear charge of the bromine atom increases the spin-orbit coupling constant of the molecule. This facilitates a rapid, non-radiative spin-flip process known as Intersystem Crossing (ISC), allowing the molecule to transition from the excited singlet state (
Photophysical state transitions and heavy-atom enhanced ISC in brominated anthracenes.
Structural and Photochemical Stability
Beyond altering emission pathways, bromination dictates the photochemical stability of the ligand. Unsubstituted anthracenes are notorious for undergoing [4+4] photocycloaddition reactions under UV irradiation, leading to photodegradation.
However, the large van der Waals radius of the bromine atom induces significant steric hindrance at the 9- and 10-positions. This spatial repulsion prevents the face-to-face
Quantitative Photophysical Data
The table below summarizes the profound impact of bromination on the photophysical metrics of the anthracene core. Note the near-complete suppression of fluorescence lifetime (
| Ligand | Abs Max ( | Em Max ( | Fluorescence QY ( | Lifetime ( | Triplet QY ( |
| Anthracene | 356, 376 nm | 380, 400 nm | ~0.27 - 0.30 | 4.0 - 5.0 ns | ~0.70 |
| 9-Bromoanthracene | 360, 380 nm | 385, 405 nm | ~0.01 - 0.02 | < 0.2 ns | > 0.90 |
| 9,10-Dibromoanthracene | 375, 395 nm | 400, 425 nm | ~0.09 - 0.10 | 1.5 - 2.0 ns | ~0.85 |
Note: Total Luminescence Spectroscopy (TPL) indicates that the temperature dependence of these photophysical properties is strongly wavelength-dependent, a critical factor when designing robust ratiometric measurements[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of brominated anthracenes must follow strict, self-validating workflows. The causality behind each step guarantees that the data reflects the intrinsic monomeric properties of the ligand.
Step-by-step experimental workflow for photophysical characterization of anthracene ligands.
Protocol 5.1: Synthesis of 9,10-Dibromoanthracene
Step 1: Dissolve 1.0 equivalent of anthracene in a mixture of anhydrous DMF and Dichloromethane (DCM). Step 2: Shield the reaction flask from ambient light. Add 2.1 equivalents of N-bromosuccinimide (NBS) dropwise at 0 °C. Step 3: Allow the mixture to warm to room temperature and stir for 4 hours. Step 4: Precipitate the product using cold water, filter, and recrystallize heavily from hot toluene.
-
Causality: NBS provides a controlled, low-concentration release of electrophilic bromine, preventing destructive over-bromination. Toluene recrystallization is strictly required to remove highly emissive trace monobrominated impurities that would otherwise skew photophysical data.
-
Self-Validation System: Post-purification
-NMR integration must show a perfect 4:4 ratio for the peripheral aromatic protons, with the absolute disappearance of the 9,10-meso protons (typically a sharp singlet at ~8.4 ppm).
Protocol 5.2: Steady-State and Time-Resolved Emission Profiling
Step 1: Prepare solutions in spectroscopic-grade cyclohexane. Adjust concentration until the absorbance at the excitation wavelength (
-
Causality: Optically dilute solutions are mandatory. Higher concentrations trigger the "inner-filter effect" (where the sample reabsorbs its own emitted photons) and induce bimolecular excimer formation, both of which artificially red-shift the emission and distort the lifetime.
-
Self-Validation System: The excitation spectrum must perfectly superimpose with the ground-state absorption spectrum. Any geometric deviation or peak broadening definitively indicates the presence of emissive impurities or ground-state aggregates.
Protocol 5.3: Transient Absorption (TA) Spectroscopy
Step 1: Transfer the dilute ligand solution into a specialized quartz cuvette equipped with a high-vacuum Teflon stopcock. Step 2: Degas the solution using a minimum of three rigorous freeze-pump-thaw cycles on a Schlenk line. Step 3: Excite the sample using a nanosecond Nd:YAG laser (355 nm) and probe the transient species with a broadband white-light continuum.
-
Causality: Dissolved molecular oxygen (
) is a potent triplet quencher. Failing to degas the solvent will result in rapid energy transfer to oxygen (generating singlet oxygen, ), making it impossible to measure the intrinsic triplet lifetime ( ) of the anthracene ligand. -
Self-Validation System: The extracted triplet decay kinetics must remain monoexponential and mathematically independent of the specific probe wavelength chosen within the transient absorption band. Biexponential decay indicates contamination or photoproduct formation.
Advanced Applications: TTA-UC and Beyond
The engineered photophysics of brominated anthracenes make them highly sought after in advanced optical materials. In Triplet-Triplet Annihilation Upconversion (TTA-UC), low-energy incident light is converted into higher-energy emitted light. Traditionally, this requires a separate sensitizer molecule. However, because bromination so heavily enhances spin-orbit coupling, direct singlet-to-triplet (S-T) absorption becomes feasible. This enables the design of sensitizer-free TTA-UC systems, completely eliminating the energy-loss pathways typically associated with sensitizer-to-emitter triplet energy transfer (TET)[3].
By mastering the causality of heavy-atom perturbation, researchers can continue to push the boundaries of organic photochemistry, developing robust ligands for next-generation therapeutics and photonics.
References[4] Title: Total Luminescence Spectroscopy for Quantification of Temperature Effects on Photophysical Properties of Photoluminescent Materials
Source: PMC / nih.gov URL:[1] Title: Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion Source: RSC Publishing URL:[3] Title: Studies on Triplet Sensitization Processes for Photon Upconversion Source: Kyushu University Library URL:[2] Title: Dysprosium Complexes Incorporating Halogen-Substituted Anthracene: Piezochromism and Single-Molecule Magnet Properties Source: MDPI URL:
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. Total Luminescence Spectroscopy for Quantification of Temperature Effects on Photophysical Properties of Photoluminescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 9,10-Dibromoanthracene with 2-Pyridylboronic Acid
Introduction: Synthesizing Luminescent Nitrogen-Containing Polyaromatic Hydrocarbons
The fusion of polycyclic aromatic hydrocarbons (PAHs) with nitrogen-containing heterocycles offers a powerful strategy for designing novel materials with tailored optoelectronic properties. The target molecule, 9,10-di(pyridin-2-yl)anthracene, is of significant interest for its potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a ligand in coordination chemistry. The introduction of the pyridyl units at the 9 and 10 positions of the anthracene core can significantly influence the molecule's photophysical characteristics, including its fluorescence quantum yield and emission wavelength.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely used methods for the formation of C-C bonds in modern organic synthesis.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is renowned for its high functional group tolerance and generally mild reaction conditions.[4] This application note provides a detailed protocol for the challenging double Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with 2-pyridylboronic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the specific challenges associated with the use of 2-pyridylboronic acid.
The "2-Pyridyl Problem": Acknowledging the Challenge
The direct use of 2-pyridylboronic acid in Suzuki-Miyaura couplings is notoriously challenging due to its instability and propensity for rapid protodeboronation under the reaction conditions.[1][5] This "2-pyridyl problem" often leads to low and inconsistent yields, hindering the efficient synthesis of the desired 2-substituted pyridines.[5] The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
To circumvent these issues, several strategies have been developed, including the use of more stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, which act as a slow-release source of the boronic acid in situ.[2][5] Another effective approach involves the careful selection of ligands and reaction conditions to promote the desired cross-coupling over competing decomposition pathways. This protocol will focus on the latter approach, utilizing a robust catalytic system to achieve a successful and reproducible synthesis.
Reaction Scheme
Caption: General reaction scheme for the double Suzuki-Miyaura cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (9,10-dibromoanthracene) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The base plays a crucial role in this step by forming a more nucleophilic boronate species. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired C-C coupled product and regenerates the Pd(0) catalyst.[2]
Experimental Protocol
This protocol is designed as a robust starting point. Optimization of reaction parameters may be necessary depending on the purity of the starting materials and the scale of the reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 9,10-Dibromoanthracene | ≥98% | Commercially Available | |
| 2-Pyridylboronic Acid | ≥95% | Commercially Available | Store under inert atmosphere and handle quickly due to instability. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered. |
| Toluene | Anhydrous | Solvent Purification System | |
| Ethanol | 200 Proof | Commercially Available | |
| Deionized Water | |||
| Inert Gas | High Purity Nitrogen or Argon |
Reaction Setup and Procedure
-
Vessel Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add 9,10-dibromoanthracene (1.0 eq, e.g., 1.00 g, 2.98 mmol), 2-pyridylboronic acid (2.5 eq, 0.915 g, 7.44 mmol), and finely powdered anhydrous potassium carbonate (4.0 eq, 1.65 g, 11.9 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 172 mg, 0.149 mmol).
-
Solvent Addition: Prepare a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (e.g., 24 mL toluene, 6 mL ethanol, 6 mL water). Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Add 50 mL of deionized water and 50 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure product, 9,10-di(pyridin-2-yl)anthracene, is a fluorescent solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[7][8]
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Experimental Considerations and Troubleshooting
| Parameter | Rationale / Field-Proven Insight |
| Equivalents of Boronic Acid | A slight excess (2.2-2.5 eq) of the boronic acid is used to compensate for potential protodeboronation and to drive the reaction to completion. |
| Choice of Base | Potassium carbonate is a commonly used and effective inorganic base for Suzuki couplings.[9] It is crucial that the base is anhydrous and finely powdered to ensure optimal reactivity. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be screened for improved yields. |
| Catalyst and Ligand | Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst. For particularly challenging couplings, or if catalyst deactivation is observed, using a more robust catalytic system with bulky, electron-rich phosphine ligands like SPhos or XPhos, often in combination with a Pd(II) precatalyst like Pd(OAc)₂, can be beneficial.[10] |
| Solvent System | A biphasic solvent system, such as toluene/ethanol/water, is often employed in Suzuki reactions.[7] Toluene solubilizes the organic substrates, while the aqueous phase dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility. Thoroughly degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst. |
| Inert Atmosphere | Maintaining a strict inert atmosphere throughout the reaction setup and execution is paramount to prevent the oxidation and deactivation of the palladium catalyst. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 9,10-di(pyridin-2-yl)anthracene via a double Suzuki-Miyaura cross-coupling reaction. By understanding the inherent challenges associated with 2-pyridylboronic acid and employing a robust catalytic system with carefully controlled reaction conditions, researchers can successfully synthesize this valuable fluorescent molecule. The provided protocol serves as a solid foundation for further exploration and optimization in the synthesis of novel nitrogen-containing polyaromatic hydrocarbons for advanced material and pharmaceutical applications.
References
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11168-11191. [Link]
-
Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(20), 11264-11288. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(19), 6742–6743. [Link]
-
Silver, J., Al-Azani, M., & El-Sall, P. A. (2020). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 25(8), 1935. [Link]
-
Norman, J., Rönn, M., & Al-Ameri, T. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C, 3(40), 10567-10577. [Link]
-
Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(03), 451-452. [Link]
-
Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura crosscoupling reaction. Lookchem. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]
-
Li, J., et al. (2014). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 12(3), 404-409. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7793-7801. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Jäkle, F., et al. (2008). 9,10-Disubstituted octafluoroanthracene derivatives via palladium-catalyzed cross-coupling. Organic Letters, 10(21), 4847-4850. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Antoine, N. (2024). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. [Link]
-
Ma, M., & Peng, C. (2008). Palladium-Catalyzed Cross-Coupling of r-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(6), 1566–1567. [Link]
-
Ellingson, R. J., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3097. [Link]
-
Norman, J., Rönn, M., & Al-Ameri, T. (2015). Synthesis of 9,10-disubstituted anthracenes. ResearchGate. [Link]
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Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Semantic Scholar. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]
- Idemitsu Kosan Co., Ltd. (2003). Process for producing 9,10-diphenylanthracene.
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Mostovich, E. A., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 856. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11168-11191. [Link]
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- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Using 2-(10-Bromoanthracen-9-yl)pyridine as an OLED host material intermediate
An Application Guide to 2-(10-Bromoanthracen-9-yl)pyridine: A Versatile Intermediate for Advanced OLED Host Materials
Introduction: The Critical Role of Host Materials in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over their inorganic counterparts. The performance of an OLED is intrinsically linked to the properties of the materials comprising its emissive layer (EML). In many high-efficiency devices, the EML consists of a host material doped with a small amount of a guest emitter. The host material plays a multifaceted role: it forms the structural matrix of the EML, facilitates charge transport (both electrons and holes), and confines excitons (electron-hole pairs) onto the guest molecules for efficient light emission.
Anthracene derivatives are a cornerstone in the development of materials for blue OLEDs, prized for their wide energy gap, high photoluminescence quantum yields, and excellent thermal stability.[1][2] However, the planar nature of the anthracene core can lead to intermolecular stacking (π-π stacking) in the solid state, which often results in excimer formation and a reduction in emission efficiency and color purity.[3] To circumvent this, bulky substituents are strategically introduced at the 9 and 10 positions of the anthracene ring to induce steric hindrance and promote the formation of stable amorphous films.[2]
This is where 2-(10-Bromoanthracen-9-yl)pyridine emerges as a pivotal intermediate. This molecule, with its molecular formula C19H12BrN and weight of 334.21 g/mol , is ingeniously designed for synthetic versatility.[4] It combines three key structural features:
-
A highly fluorescent anthracene core , which serves as the fundamental blue-emitting chromophore.[4]
-
An electron-deficient pyridine ring , which can help modulate the material's electron affinity and charge transport characteristics.[4]
-
A reactive bromine atom at the 10-position, which acts as a synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4]
This guide provides detailed protocols for the synthesis, characterization, and application of 2-(10-Bromoanthracen-9-yl)pyridine, demonstrating its utility as a foundational building block for creating bespoke, high-performance host materials for next-generation OLEDs.
Section 1: Synthesis and Purification of 2-(10-Bromoanthracen-9-yl)pyridine
The synthesis of the title intermediate is most effectively achieved via a controlled, mono-substitution Suzuki-Miyaura cross-coupling reaction. This approach leverages the high reactivity of 9,10-dibromoanthracene with a suitable organoboron reagent. The key to success is controlling the stoichiometry to favor the formation of the mono-substituted product over the di-substituted byproduct.
Protocol 1: Suzuki-Miyaura Synthesis
This protocol details the synthesis of 2-(10-Bromoanthracen-9-yl)pyridine from 9,10-dibromoanthracene and 2-(tributylstannyl)pyridine. An alternative approach using a boronic acid could also be employed.
Reaction Scheme: 9,10-dibromoanthracene + 2-(tributylstannyl)pyridine → 2-(10-Bromoanthracen-9-yl)pyridine
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 3.36 g | 10.0 | Starting Material |
| 2-(Tributylstannyl)pyridine | C₁₇H₃₁NSn | 368.14 | 1.84 g | 5.0 | Pyridine Source |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 289 mg | 0.25 (5 mol%) | Catalyst |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |
Experimental Procedure:
-
Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (3.36 g, 10.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst. Add 100 mL of anhydrous, degassed toluene via a cannula or syringe.
-
Reagent Addition: Begin stirring the mixture. Add 2-(tributylstannyl)pyridine (1.84 g, 5.0 mmol) to the flask via syringe. The sub-stoichiometric amount of the pyridine reagent is used to minimize the formation of the di-substituted product.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/dichloromethane eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to remove tin byproducts, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude residue should be purified by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane (e.g., starting from 100% hexane and gradually increasing the polarity with dichloromethane) to isolate the desired product.[5]
-
Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield 2-(10-Bromoanthracen-9-yl)pyridine as a yellow crystalline solid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 5. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Blue Fluorescent Emitters Using Anthracene-Pyridine Precursors
Abstract
This document provides a comprehensive guide for the synthesis of blue fluorescent emitters derived from anthracene and pyridine precursors. These materials are of significant interest due to their exceptional photophysical properties and wide-ranging applications in organic light-emitting diodes (OLEDs), bioimaging, and chemical sensing.[1][2][3] The protocols detailed herein focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering not only step-by-step experimental procedures but also the underlying scientific principles that govern these syntheses. By understanding the causality behind experimental choices, researchers can better troubleshoot and adapt these protocols for the synthesis of novel fluorophores with tailored properties.
Introduction: The Promise of Anthracene-Pyridine Emitters
Anthracene and its derivatives have long been celebrated as a fundamental class of fluorophores, prized for their inherent blue fluorescence, high quantum yields, and remarkable chemical stability.[1][2] The strategic incorporation of a pyridine moiety onto the anthracene core allows for fine-tuning of the molecule's electronic and photophysical properties. The nitrogen atom in the pyridine ring can influence the molecule's polarity, solubility, and coordination chemistry, making these compounds highly adaptable for various applications.[3][5] The resulting anthracene-pyridine derivatives often exhibit strong blue emission, making them ideal candidates for the development of highly efficient blue OLEDs, a critical component for full-color displays and solid-state lighting.[6][7][8]
The synthesis of these emitters is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly favored method due to its mild reaction conditions and high functional group tolerance.[1][4][9] This reaction facilitates the coupling of an organoboron compound (e.g., a pyridineboronic acid) with an organohalide (e.g., a bromoanthracene), providing a direct and efficient route to the desired anthracene-pyridine architecture.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, including the anthracene-pyridine emitters discussed here. The general mechanism involves a catalytic cycle with a palladium complex.
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 9-bromoanthracene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (e.g., pyridin-4-ylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
This catalytic cycle is illustrated in the following diagram:
Detailed Experimental Protocol: Synthesis of 4-(Anthracen-9-yl)pyridine
This protocol details the synthesis of a representative blue fluorescent emitter, 4-(anthracen-9-yl)pyridine, via a Suzuki-Miyaura cross-coupling reaction.[1]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 2.57 g (10 mmol) | Purity >98% |
| Pyridin-4-ylboronic acid | C₅H₆BNO₂ | 122.92 | 1.23 g (10 mmol) | Purity >98% |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.116 g (0.1 mmol) | Store under inert atmosphere |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Anhydrous |
| Toluene | C₇H₈ | 92.14 | 90 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | 40 mL | Degassed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For chromatography & crystallization |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Column for chromatography
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Purge the entire system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
-
Addition of Reagents:
-
To the flask, add 9-bromoanthracene (2.57 g, 10 mmol), pyridin-4-ylboronic acid (1.23 g, 10 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol).
-
Add 90 mL of anhydrous toluene to the flask. Stir the mixture to dissolve the solids.
-
-
Addition of Base:
-
In a separate beaker, dissolve potassium carbonate (2.76 g, 20 mmol) in 40 mL of degassed deionized water.
-
Add the aqueous potassium carbonate solution to the reaction mixture under constant stirring. The base is essential for the transmetalation step of the catalytic cycle.[4]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A mixture of dichloromethane and ethyl acetate is typically used as the eluent. The polarity of the eluent system may need to be optimized based on TLC analysis.
-
Collect the fractions containing the desired product and concentrate them to yield a light-yellow solid.[1]
-
-
Crystallization (Optional):
-
For obtaining high-purity crystals suitable for single-crystal X-ray diffraction, the purified product can be recrystallized.
-
Dissolve the solid in a minimal amount of a suitable solvent system (e.g., dichloromethane/ethyl acetate) and allow for slow evaporation of the solvent at room temperature over several days.[1]
-
Characterization and Data Analysis
The synthesized anthracene-pyridine emitters should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Structural Characterization
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for both the anthracene and pyridine protons. The chemical shifts and coupling constants will confirm the connectivity. |
| ¹³C NMR | The spectrum will display the expected number of carbon signals for the anthracene-pyridine framework. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. |
| FT-IR Spectroscopy | The spectrum will exhibit characteristic vibrational bands for the aromatic C-H and C=C stretching modes. |
Photophysical Properties
The photophysical properties of the synthesized emitters are critical for their application in optoelectronic devices.
| Property | Measurement Technique | Typical Values for Anthracene-Pyridine Emitters |
| UV-Vis Absorption | UV-Vis Spectrophotometer | Shows characteristic vibronic absorption bands of the anthracene core, typically in the range of 350-400 nm. |
| Photoluminescence (PL) Emission | Fluorescence Spectrophotometer | Strong blue fluorescence with emission maxima typically between 420-480 nm. |
| Fluorescence Quantum Yield (ΦF) | Integrating Sphere or Comparative Method | Can range from moderate to high (e.g., 0.3 to >0.9) depending on the specific substitution pattern. |
| Fluorescence Lifetime (τF) | Time-Correlated Single Photon Counting (TCSPC) | Typically in the nanosecond range. |
The substitution pattern on both the anthracene and pyridine rings can significantly influence the photophysical properties. For instance, electron-donating or withdrawing groups can shift the emission wavelength and alter the quantum yield.[10]
Applications
The unique properties of anthracene-pyridine blue fluorescent emitters make them valuable in a variety of fields:
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and blue emission make them excellent candidates for emitter layers in OLEDs, contributing to the development of energy-efficient displays and lighting.[6][11][12][13][14]
-
Bioimaging: The fluorescent nature of these compounds allows for their use as probes in biological systems. The pyridine moiety can also serve as a coordination site for metal ions, enabling the design of fluorescent sensors.[3]
-
Chemical Sensors: The fluorescence of anthracene-pyridine derivatives can be sensitive to the surrounding environment, such as pH or the presence of specific analytes, making them useful as chemical sensors.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. |
| Insufficiently inert atmosphere | Thoroughly purge the reaction setup with an inert gas. | |
| Poor quality reagents | Use high-purity starting materials and anhydrous solvents. | |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC and continue heating until the starting material is consumed. |
| Inefficient stirring | Ensure vigorous stirring to promote mixing of the biphasic system. | |
| Difficulty in purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization. |
Conclusion
The synthesis of blue fluorescent emitters using anthracene-pyridine precursors via the Suzuki-Miyaura cross-coupling reaction is a reliable and adaptable method for generating novel materials with desirable photophysical properties. This guide provides a robust protocol and the fundamental knowledge required for the successful synthesis, characterization, and application of these promising compounds. By understanding the principles behind the synthesis, researchers can further innovate and develop next-generation fluorescent materials for a wide array of technological and scientific advancements.
References
-
Crystal structure of 4-(anthracen-9-yl)pyridine - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. (2015). Royal Society of Chemistry. [Link]
-
(PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate. (2023). ResearchGate. [Link]
-
Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives. (2021). PubMed. [Link]
-
Anthracene–pyridine derivatives as fluorescent probes: The role of nitrogen positioning in bioimaging performance. (2025). ResearchGate. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015). Journal of Materials Chemistry C. [Link]
-
Orthogonal Anthracene and Pyrene Derivatives for Efficient Pure Deep-Blue Organic Light-Emitting Diodes. (2018). ResearchGate. [Link]
-
Structure-Property Correlations in Luminescent Anthracene Derivatives. (2020). eDiss. [Link]
-
Synthesis and properties of novel blue-emitting materials: anthracene-based derivatives. (2012). Journal of Semiconductors. [Link]
-
Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. (2021). ResearchGate. [Link]
-
Synthetic routes of the two anthracene derivatives. (2020). ResearchGate. [Link]
-
Novel Blue Fluorescent Emitters structured by Linking Triphenylamine and Anthracene Derivatives for Organic Light-Emitting Devices with EQE exceeding 5%. (2019). Journal of Materials Chemistry C. [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (2021). Journal of Materials Chemistry C. [Link]
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pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). (2004). ACS Publications. [Link]
-
Photophysical Properties of Anthracene Derivatives. (2023). MDPI. [Link]
-
Solution-processed sky-blue phosphorescent organic light-emitting diodes based on 2-(5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene-8-yl)-4-(trimethylsilyl)pyridine chelated iridium complex. (2022). Taylor & Francis Online. [Link]
-
Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency. (2021). Royal Society of Chemistry. [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. [Link]
-
Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. (2003). The Journal of Organic Chemistry. [Link]
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. (2024). MDPI. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs. (2018). Journal of Materials Chemistry C. [Link]
-
Anthracene Derivatives with Electron-Transport Units for Non-Doped Blue Fluorescent Organic Light-Emitting Diodes. (2024). ResearchGate. [Link]
-
An unexpected fluorescent emission of anthracene derivatives in the solid state. (2025). ResearchGate. [Link]
-
Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. (2018). Journal of Materials Chemistry C. [Link]
-
Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives. (2015). RSC Publishing. [Link]
-
Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... (2015). ResearchGate. [Link]
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- 8. mdpi.com [mdpi.com]
- 9. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Note: Synthesis and Validation of Cyclometalated Iridium(III) Complexes Incorporating Anthracene Ligands
Audience: Researchers, materials scientists, and drug development professionals. Focus: Deep-Red/NIR Emitters, Upconversion, and Photodynamic Therapy (PDT) Agents.
Mechanistic Rationale & Design Principles
Cyclometalated iridium(III) complexes are cornerstone materials in both organic light-emitting diodes (OLEDs) and advanced biomedical applications like Photodynamic Therapy (PDT). The strategic incorporation of anthracene —a rigid, highly conjugated polycyclic aromatic hydrocarbon—into the ligand architecture introduces transformative photophysical properties.
The Causality of Ligand Design: By extending the π-conjugation system via anthracene, the HOMO-LUMO energy gap of the resulting complex is significantly lowered. This effectively red-shifts the absorption and emission profiles into the deep-red or near-infrared (NIR) window, a critical requirement for achieving deep-tissue penetration in bioimaging and in vivo therapy (1)[1]. Furthermore, the anthracene moiety enhances the ligand-centered triplet state (³LC), extending the triplet lifetime. This prolonged excited state facilitates highly efficient energy transfer to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂) capable of inducing cellular oncosis or apoptosis (2)[2].
Overcoming Steric Hindrance: The primary challenge in synthesizing these complexes lies in anthracene's steric bulk. Standard Nonoyama reaction conditions often fail to yield the expected bis-cyclometalated μ-chloro-bridged dimer. Instead, the bulky anthracene fragment can sterically shield the metal center, sometimes arresting the reaction at a coordinatively unsaturated monocyclometalated species with a rare square-pyramidal geometry (3)[3]. To bypass this, researchers must employ extended thermal activation, specific solvent ratios, or utilize anthracene on the ancillary ligand rather than the primary cyclometalating (C^N) position (4)[4].
Synthetic Workflow
The synthesis of bis-cyclometalated Ir(III) complexes proceeds via a robust two-step process: dimerization followed by cleavage and coordination.
Workflow for synthesizing cyclometalated Ir(III) anthracene complexes.
Experimental Protocols
Protocol A: Preparation of the μ-Chloro-Bridged Iridium(III) Dimer
Objective: To synthesize the intermediate [Ir(C^N)₂(μ-Cl)]₂ dimer using an anthracene-based C^N ligand.
-
Reagent Preparation: In a Schlenk flask, combine IrCl₃·3H₂O (1.0 equiv) and the anthracene-based C^N ligand (2.2 to 2.5 equiv).
-
Solvent Addition: Add a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v).
-
Reflux: Heat the mixture to 110–120 °C under a strict nitrogen atmosphere for 24 to 48 hours.
-
Self-Validating Check: The formation of a dense yellow/orange precipitate that is insoluble in the polar reaction mixture but highly soluble in chlorinated solvents (like CH₂Cl₂) confirms successful dimerization.
-
-
Isolation: Cool the reaction to room temperature. Add excess deionized water to fully precipitate the dimer. Filter the solid, wash sequentially with water, ethanol, and diethyl ether, and dry in vacuo.
Protocol B: Dimer Cleavage and Ancillary Ligand Coordination
Objective: To convert the intermediate dimer into the final heteroleptic Ir(III) complex.
-
Reaction Setup: Suspend the crude chloro-bridged dimer (1.0 equiv) and the chosen ancillary ligand (e.g., 2,2′-bipyridine or acetylacetone, 2.2 equiv) in 2-ethoxyethanol or dichloromethane.
-
Base/Salt Addition:
-
For neutral complexes (e.g., using acetylacetonate): Add K₂CO₃ (5.0 equiv) to deprotonate the ancillary ligand, allowing it to chelate the iridium center.
-
For cationic complexes (e.g., using bipyridine): Heat the mixture for 24 hours, cool to room temperature, and add a 10-fold excess of saturated aqueous NH₄PF₆ or KPF₆.
-
Expert Insight (Causality): The massive excess of the hexafluorophosphate salt drives the anion exchange, replacing the chloride ion and precipitating the cationic Ir(III) complex out of the solution (6)[6].
-
-
Purification: Extract the product using dichloromethane, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel column chromatography (eluent: CH₂Cl₂/methanol gradient).
Photodynamic Therapy (PDT) Mechanism
Anthracene-functionalized Ir(III) complexes are highly effective photosensitizers. Upon light irradiation, the complex transitions to a singlet excited state, followed by rapid intersystem crossing (ISC) to a long-lived triplet state. This ISC is heavily favored by the strong spin-orbit coupling inherent to the heavy iridium atom. The triplet state then transfers energy to ground-state oxygen, generating ¹O₂ which induces cellular oncosis or apoptosis (7)[7].
Photodynamic therapy mechanism of Ir(III) anthracene complexes via singlet oxygen.
Data Presentation: Photophysical and Therapeutic Properties
The integration of anthracene ligands fundamentally alters the photophysical behavior of Ir(III) complexes. The table below summarizes the typical quantitative data observed when contrasting anthracene-modified complexes with standard phenylpyridine (ppy) benchmarks.
| Complex Architecture | Absorption Max (nm) | Emission Max (nm) | Phosphorescence Quantum Yield (ΦPL) | Singlet Oxygen Quantum Yield (ΦΔ) | Primary Application |
| Standard [Ir(ppy)₃] | 380 - 400 | ~510 (Green) | 0.40 - 0.90 | Low (< 0.20) | OLEDs |
| Anthracene C^N Ir(III) | 450 - 650 | 650 - 800 (NIR) | 0.05 - 0.55 | High (0.60 - 0.95) | Bioimaging, PDT |
| Anthracene Ancillary Ir(III) | 400 - 450 | 550 - 650 (Red) | 0.20 - 0.60 | Moderate (0.40 - 0.70) | Lysosomal Targeting, PDT |
| Monocyclometalated Anthracene | 500 - 600 | Weak / Quenched | < 0.05 | High (0.80 - 0.90) | Oncosis-inducing PDT |
Note: High singlet oxygen quantum yields in monocyclometalated and C^N-modified complexes correlate directly with their efficacy in hypoxic tumor microenvironments during fractionated PDT regimens (8)[8].
References
-
Synthesis, Structure, and Properties of Nontrivial Iridium(III) Complexes Based on Anthracene-Decorated Benzimidazole Ligand Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Encapsulation of a Cyclometalated Iridium(III) Photosensitizer into Nanosized Micelles for Oncosis-Inducing Photodynamic Therapy Source: ACS Applied Nano Materials URL:[Link]
-
BSA-encapsulated cyclometalated iridium complexes as nano-photosensitizers for photodynamic therapy of tumor cells Source: Semantic Scholar / RSC Advances URL:[Link]
-
Aggregation-Induced Emission-Active Iridium(III) Complexes for Sensing Picric Acid in Water Source: MDPI (Chemosensors) URL:[Link]
-
Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC Source: NIH / PubMed Central URL:[Link]
-
NIR-Emitting Cyclometalated Cp-Ir(III) Complexes: Impact of Ligand π‑Extension on Aggregation Behavior and Photophysical Properties* Source: NIH / PubMed Central URL:[Link]
-
Cyclometalated iridium(III) complexes containing an anthracene unit for sensing and imaging singlet oxygen in cellular mitochondria Source: NIH / PubMed URL:[Link]
-
The cyclometalated iridium (III) complex based on 9-Anthracenecarboxylic acid as a lysosomal-targeted anticancer agent Source: NIH / PubMed URL:[Link]
Sources
- 1. NIR-Emitting Cyclometalated Cp*-Ir(III) Complexes: Impact of Ligand π‑Extension on Aggregation Behavior and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cyclometalated iridium (III) complex based on 9-Anthracenecarboxylic acid as a lysosomal-targeted anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cyclometalated iridium(III) complexes containing an anthracene unit for sensing and imaging singlet oxygen in cellular mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Vacuum Thermal Evaporation of Anthracene-Pyridine Derivatives
Executive Summary
This guide details the protocol for the Vacuum Thermal Evaporation (VTE) of anthracene-pyridine (An-Py) derivatives, specifically focusing on compounds like 9,10-di(pyridin-2-yl)anthracene (DPyA) and 9,10-bis(3-(pyridin-3-yl)phenyl)anthracene (DPyPA) . These materials are critical Electron Transport Materials (ETMs) and blue hosts in Organic Light Emitting Diodes (OLEDs) due to their high thermal stability (
While primarily used in optoelectronics, the precision of VTE described here is increasingly relevant to solid-state pharmaceutical research for generating specific, solvent-free polymorphs of organic small molecules. This protocol prioritizes morphological control, purity maintenance, and device stability.
Part 1: Material Physics & Pre-Deposition Characterization
Before attempting vacuum deposition, the thermal behavior of the specific derivative must be characterized to prevent in-chamber decomposition.
Thermal Stability Analysis
Anthracene-pyridine derivatives are small molecules held together by weak Van der Waals forces. Unlike metals, they do not melt and boil in vacuum; they sublime .
-
Decomposition Temperature (
): The limit where chemical bonds break. For DPyPA, is approx. 430°C [1]. -
Glass Transition Temperature (
): The point where the amorphous film becomes rubbery/crystallizes. High (>100°C) is required for stable films.
Critical Rule: Your evaporation temperature (
Material Purity
Commercial "synthesis-grade" (98%) is insufficient for VTE. Impurities act as charge traps and nucleation sites for crystallization.
-
Requirement: Sublimation-grade purity (>99.9% trace metals basis).
-
Verification: High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC) prior to loading.
Part 2: Vacuum Thermal Evaporation (VTE) Setup
Chamber Specifications
-
Base Pressure:
Torr.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reasoning: Oxygen acts as a luminescence quencher and degrades the pyridine moiety. A long mean free path is required to ensure ballistic transport of molecules to the substrate.
-
-
Pumping System: Cryopump or Turbomolecular pump backed by a dry scroll pump (to avoid oil backstreaming).
Source Selection (Crucibles)
Direct heating of the material in a metal boat is prohibited for high-purity organic electronics due to potential catalytic decomposition on hot metal surfaces.
| Component | Specification | Reasoning |
| Crucible Material | Quartz or Alumina (Al₂O₃) liner | Inert; prevents catalytic breakdown of the pyridine ring. |
| Heater Type | Knudsen Cell (K-Cell) or Radially Heated Boat | Provides uniform heating (PID controlled) to prevent "spitting" of material. |
| Sensor | Quartz Crystal Microbalance (QCM) | Positioned near the substrate for Å-level thickness control. |
Part 3: Deposition Protocol
Substrate Preparation (ITO Glass)
Surface energy control is vital for film adhesion.
-
Mechanical Clean: Scrub with detergent (Decon 90 or Hellmanex III) in DI water.
-
Ultrasonic Bath: 15 min Acetone
15 min Isopropyl Alcohol (IPA) 15 min DI Water. -
Drying: Nitrogen gun blow-dry + Oven bake (100°C, 30 min).
-
Activation: UV-Ozone treatment (15-20 mins) immediately before loading.
Source Loading & Degassing (The "Soak")
Step 1: Load An-Py powder into the Quartz liner. Fill only to 50% capacity to ensure uniform thermal gradients.
Step 2: Pump chamber to
-
Ramp temperature to ~70% of expected sublimation temp.
-
Hold for 20-30 minutes.
-
Why? Removes absorbed moisture and volatile solvent residues from the powder. If skipped, pressure will spike during deposition, ruining the film.
Deposition Process
-
Target Rate: 0.5 – 1.0 Å/s.
-
Note: Slower rates (<0.2 Å/s) promote crystallinity (good for charge transport, bad for film roughness). Faster rates (>2.0 Å/s) create amorphous, smoother films but may trap defects.
-
-
Shutter Operation:
-
Heat source until QCM registers stable rate (e.g., 0.5 Å/s).
-
Wait 60 seconds to stabilize flux.
-
Open main shutter.
-
-
Thickness Monitor: Deposit typically 20nm – 60nm (depending on device stack design).
-
Termination: Close shutter before powering down the source to prevent radiant heat damage to the film.
Workflow Diagram
Figure 1: Standard Operating Procedure for VTE of Organic Semiconductors. Note the critical "Degas" step to ensure film purity.
Part 4: Characterization & Device Architecture
The Role of An-Py in the Stack
In an OLED stack, the Anthracene-Pyridine layer typically serves as the Electron Transport Layer (ETL) . The Pyridine moiety is electron-deficient, facilitating electron injection from the cathode, while the Anthracene core provides stability.
Figure 2: OLED Stack Architecture highlighting the functional position of the Anthracene-Pyridine derivative.
Quality Control Metrics
| Test | Method | Acceptance Criteria |
| Film Thickness | Ellipsometry / Profilometry | Target ± 5% uniformity across substrate. |
| Morphology | AFM (Atomic Force Microscopy) | RMS Roughness < 2nm. No visible pinholes.[1] |
| Optical Gap | UV-Vis Spectroscopy | Absorption edge matches |
| Device J-V-L | Source Meter + Photodiode | Low turn-on voltage (<4V) indicates efficient injection. |
Part 5: Troubleshooting Guide
Issue 1: Chamber Pressure Spikes during Deposition
-
Cause: Material was not fully degassed; trapped solvent pockets are exploding (outgassing).
-
Fix: Increase "Soak" time at 70% power. Do not open shutter until pressure recovers to
Torr range.
Issue 2: "Milky" or Hazy Films
-
Cause: Deposition rate too high (>3 Å/s) or substrate temperature too high, causing rapid crystallization (large grain boundaries).
-
Fix: Reduce rate to 0.3 Å/s. Ensure substrate holder is water-cooled if near a high-temp source.
Issue 3: Dark Spots in OLED Operation
-
Cause: Pinholes in the An-Py layer or cathode oxidation due to poor encapsulation.
-
Fix: Improve substrate cleaning (particulates cause pinholes). Ensure encapsulation is done in
ppm glovebox.
References
-
Thermal Stability of Anthracene Derivatives
- Source: "Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz
-
URL:[Link]
- Substrate Cleaning Protocols (ITO)
-
Electron Transport Materials (DPyPA)
-
General Vacuum Deposition Guide
Sources
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling for Sterically Hindered Anthracenes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Standardized Protocol
Executive Summary
Anthracene derivatives, particularly those functionalized at the 9,10-positions, are highly privileged scaffolds in organic light-emitting diodes (OLEDs), organic semiconductors, and supramolecular chemistry[1]. However, the 9,10-positions are severely sterically hindered by the adjacent peri-protons (positions 1, 4, 5, and 8). Traditional palladium catalysts, such as
This application note details the mechanistic rationale and provides a field-proven, self-validating protocol for the efficient Suzuki-Miyaura cross-coupling (SMCC) of sterically hindered anthracenes using advanced Buchwald precatalysts.
Mechanistic Rationale: Overcoming the Steric Bottleneck
To successfully couple bulky arylboronic acids with 9,10-dibromoanthracene, the catalytic cycle must be optimized at two critical stages: Transmetalation and Reductive Elimination .
-
The Transmetalation Bottleneck: The primary failure point for standard catalysts is transmetalation. The bulky anthracene core physically impedes the approach of the arylboronate complex. Overcoming this requires a highly active, mono-ligated
species. Dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., ) are essential here, as their massive steric profile prevents the formation of unreactive complexes[2][3]. -
Sterically Accelerated Reductive Elimination: Counterintuitively, steric bulk accelerates the final step of the catalytic cycle. The spatial demand of a Buchwald ligand forces the two coupling partners on the Pd(II) center closer together, lowering the activation energy required for C-C bond formation and product release[4].
-
The Danger of dba: While
is a common Pd(0) source, the dibenzylideneacetone (dba) ligand is an electron-deficient olefin that can competitively coordinate to the Pd(0) center. In highly hindered systems, this coordination dampens the reactivity of the carefully chosen phosphine ligand[5]. Therefore, Generation 3 (G3) or Generation 4 (G4) Palladacycle Precatalysts are strongly recommended, as they generate an uninhibited 1:1 active species[1].
Catalytic Workflow Diagram
Catalytic cycle of Suzuki-Miyaura coupling for hindered anthracenes highlighting ligand effects.
Quantitative Catalyst Screening
The following table summarizes the performance of various catalyst systems for the exhaustive diarylation of 9,10-dibromoanthracene with a sterically demanding ortho-substituted arylboronic acid.
| Catalyst System | Ligand | Base / Solvent | Yield (%) | Causality / Observation |
| < 20% | Insufficient steric bulk; fails at transmetalation. High protodehalogenation. | |||
| SPhos | 65% | Good conversion, but requires in situ reduction to Pd(0), leading to inconsistent initiation. | ||
| XPhos | 72% | dba acts as an inhibitory ligand, slowing the reaction and trapping the active Pd(0) species. | ||
| XPhos Pd G3 | XPhos | > 95% | Optimal. Guarantees a 1:1 Pd:Ligand ratio; generates highly active, uninhibited Pd(0). |
Standardized Experimental Protocol
This protocol describes the double Suzuki-Miyaura coupling of 9,10-dibromoanthracene with 2-methylphenylboronic acid. It is designed as a self-validating system , incorporating specific quality control (QC) checkpoints to ensure reproducibility.
Materials & Reagents
-
Electrophile: 9,10-Dibromoanthracene (336 mg, 1.0 mmol, 1.0 equiv)
-
Nucleophile: 2-Methylphenylboronic acid (340 mg, 2.5 mmol, 2.5 equiv)
-
Precatalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2.0 mol%)
-
Base:
(anhydrous, finely milled, 636 mg, 3.0 mmol, 3.0 equiv) -
Solvent: 1,4-Dioxane / Deionized
(4:1 v/v, 10 mL total). Note: Water is strictly required to generate the reactive boronate species from the boronic acid[6].
Step-by-Step Methodology
Step 1: Reaction Setup & Degassing (Critical)
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 9,10-dibromoanthracene, 2-methylphenylboronic acid, XPhos Pd G3, and
. -
Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Nitrogen or Argon.
-
In a separate flask, sparge the 1,4-Dioxane/
mixture with Nitrogen for 30 minutes. -
Add the degassed solvent mixture (10 mL) to the Schlenk flask via a gastight syringe.
Step 2: Initiation & Heating 5. Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system. 6. The reaction mixture will transition from a pale suspension to a dark, homogenous solution as the G3 precatalyst activates.
Step 3: Reaction Monitoring (QC Checkpoint 1) 7. After 4 hours, briefly stop stirring and allow the phases to separate. Withdraw a 10 µL aliquot of the organic layer via syringe. 8. Dilute the aliquot in 1 mL of Ethyl Acetate and analyze via TLC (Eluent: 10% DCM in Hexanes).
-
Validation: Anthracene derivatives are highly fluorescent under 365 nm UV light. You should observe the complete disappearance of the starting material spot and the appearance of a new, highly fluorescent product spot. If mono-arylated intermediate remains, continue heating for an additional 2 hours.
Step 4: Workup & Extraction
9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
10. Wash the organic phase with water (2 × 15 mL) and brine (1 × 15 mL).
11. Dry the organic layer over anhydrous
Step 5: Purification & NMR Validation (QC Checkpoint 2)
12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 5% DCM/Hexanes).
13. Self-Validation via
- Mechanistic Proof: In the starting material (9,10-dibromoanthracene), the peri-protons (H-1, H-4, H-5, H-8) appear downfield at ~8.6 ppm due to the deshielding effect of the coplanar anthracene system. Upon successful coupling, the massive steric clash between the new ortho-methylphenyl rings and the anthracene core forces the new aryl rings to adopt a nearly perpendicular, orthogonal geometry. This orthogonal orientation places the peri-protons directly into the shielding cone of the new aryl rings, causing a dramatic upfield shift to ~7.4 - 7.6 ppm . Confirming this shift guarantees that the coupling occurred at the hindered 9,10-positions.
References
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters , ACS Omega.[Link]
-
The Suzuki-Miyaura reaction after the Nobel prize , Universidad de Alicante.[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls , Organic Letters.[Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters , PMC.[Link]
-
Synthesis and Suzuki-Miyaura cross coupling reactions for post synthetic modification of a tetrabromo-anthracenyl porphyrin , ResearchGate.[Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions , Organic Chemistry Portal.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rua.ua.es [rua.ua.es]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(10-Bromoanthracen-9-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(10-Bromoanthracen-9-yl)pyridine. The focus is on improving reaction yield and purity through a deeper understanding of the reaction mechanism and critical process parameters. This molecule is a valuable building block for high-performance blue-light emitting materials and metal complex phosphorescent materials in OLED technology.[1] The key to its utility lies in the bromine atom at the C10 position, which serves as a reactive handle for further chemical modifications, often through cross-coupling reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-(10-Bromoanthracen-9-yl)pyridine?
The most prevalent and effective method is a selective mono-substitution of 9,10-dibromoanthracene using a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling.[2][3][4] This reaction couples 9,10-dibromoanthracene with a 2-pyridyl organoboron reagent, such as 2-pyridylboronic acid or its esters.[2][5][6] The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high selectivity for the mono-substituted product over the di-substituted byproduct.
Q2: What are the primary challenges and side reactions in this synthesis?
The main challenges are achieving high selectivity for the desired mono-substituted product and preventing common side reactions that reduce yield and complicate purification. Key side reactions include:
-
Double Substitution: Formation of 2,2'-(anthracene-9,10-diyl)dipyridine. This occurs when the cross-coupling reaction proceeds at both bromine positions on the anthracene core.
-
Homocoupling: The coupling of two molecules of the organoboron reagent (to form 2,2'-bipyridine) or two molecules of the dibromoanthracene.[7]
-
Hydrodebromination (Dehalogenation): The replacement of a bromine atom on the anthracene core with a hydrogen atom, leading to the formation of 9-bromoanthracene or anthracene itself.[8][9][10] This is often caused by palladium-hydride (Pd-H) species that can form from reactions with the base, solvent, or trace water.[9]
-
Protodeboronation: The cleavage of the carbon-boron bond in the 2-pyridylboronic acid reagent by a proton source, which deactivates the nucleophile.[10]
Q3: Why is selective mono-substitution difficult to achieve?
Achieving selective mono-substitution on a C2-symmetric starting material like 9,10-dibromoanthracene is inherently challenging. After the first substitution, the electronic properties of the anthracene core change, which can influence the reactivity of the second bromine atom. Careful control over stoichiometry (using a slight excess of the dibromoanthracene) and reaction conditions is necessary to favor the mono-adduct.
Troubleshooting Guide: Low Yield & Impurity Formation
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem: Very Low or No Product Formation
Q: My reaction has stalled, showing low conversion of starting materials. What is the likely cause?
A: The most probable cause is catalyst deactivation or inhibition. Palladium-catalyzed reactions are sensitive, and several factors can compromise the catalyst's activity.
-
Catalyst Oxidation: The active Pd(0) catalyst is susceptible to oxidation. Ensure all solvents are thoroughly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen). The simple mixing of Pd(II) salts and ligands does not guarantee efficient formation of the active Pd(0) species required for the catalytic cycle.[11]
-
Catalyst Precipitation: Observation of a black precipitate, known as palladium black, indicates that the catalyst has aggregated and fallen out of solution, rendering it inactive.[10][12] This can be mitigated by selecting appropriate ligands that stabilize the Pd(0) species or by using a different solvent system that improves catalyst solubility.[12][13]
-
Inhibition by Pyridine: The nitrogen atom of the 2-pyridyl moiety (both in the reagent and the product) can coordinate strongly to the palladium center, inhibiting its catalytic activity.[9] This is a known challenge for coupling reactions involving N-heterocyclic substrates. Using specialized ligands, such as Buchwald's biaryl phosphine ligands, can often overcome this issue.[9]
-
Impure Reagents: Impurities in the starting materials or solvents can act as catalyst poisons.[12] 9,10-dibromoanthracene can be purified by recrystallization from toluene or extraction with carbon tetrachloride.[14] Ensure the 2-pyridylboronic acid is of high quality, as boronic acids can degrade over time.
Problem: Significant Formation of Side Products
Q: My main impurity is the di-substituted anthracene. How can I improve selectivity for the mono-substituted product?
A: Favoring mono-substitution requires precise control over reaction parameters.
-
Stoichiometry: The most critical factor is the molar ratio of the reactants. Use a slight excess of 9,10-dibromoanthracene relative to the 2-pyridylboronic acid (e.g., 1.2-1.5 equivalents of the dibromo-species). This statistically favors the formation of the mono-substituted product.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or GC/MS. Over-extended reaction times or excessively high temperatures can drive the reaction towards the thermodynamically stable di-substituted product. Stop the reaction once the consumption of the limiting reagent (the boronic acid) is complete.
-
Slow Addition: Consider adding the 2-pyridylboronic acid solution slowly over several hours using a syringe pump. This maintains a low concentration of the nucleophile in the reaction mixture, further suppressing the rate of the second substitution.
Q: I am observing a significant amount of 9-bromoanthracene in my crude product. What is causing this dehalogenation?
A: This is due to hydrodebromination, a common side reaction. It occurs when a palladium-hydride species reductively eliminates with the aryl group on the palladium intermediate.
-
Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, some bases can promote the formation of Pd-H species.[3] Consider using a weaker base like potassium carbonate (K2CO3) or cesium fluoride (CsF) instead of strong hydroxide or alkoxide bases.
-
Solvent Purity: Protic impurities in the solvent (e.g., water or alcohols in THF or dioxane) can be a source of hydrides. Use rigorously dried and degassed solvents.
-
Boronic Acid Quality: Boronic acids can sometimes contain trace amounts of boric acid or other impurities that facilitate this side reaction. Using highly pure or freshly prepared boronic acid can help.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle. Understanding these steps is key to troubleshooting the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the root cause of low reaction yields.
Sources
- 1. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 2. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. jmcct.com [jmcct.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Vacuum Train Sublimation of OLED Intermediates
Target Compound: 2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3)
Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the ultra-high purification of 2-(10-Bromoanthracen-9-yl)pyridine, a critical bulky, rigid intermediate used in the synthesis of high-performance blue-light OLED materials and cyclometalating phosphorescent ligands[1].
Due to the thermal sensitivity of the C-Br bond and the co-volatility of synthetic byproducts, conventional purification methods (like recrystallization) often fail to achieve the >99.9% purity required for optoelectronic applications. This guide establishes a self-validating, causality-driven approach to thermal gradient vacuum train sublimation.
Part 1: Mechanistic Workflow
Fig 1: Thermal gradient vacuum train sublimation workflow for OLED intermediates.
Part 2: Troubleshooting & FAQs
Q1: My recovered 2-(10-Bromoanthracen-9-yl)pyridine shows significant debromination (formation of 2-(anthracen-9-yl)pyridine). How do I prevent this?
-
The Causality: The C-Br bond in brominated anthracenes is thermally labile. If the applied temperature exceeds the bond dissociation energy threshold before the ambient pressure is low enough to allow vaporization, the molecule undergoes thermal degradation rather than phase transition.
-
The Solution: You must increase the mean free path of the molecules by achieving a deeper vacuum (
Torr). This drastically lowers the required sublimation temperature. Keep your source heating zone (Zone 1) strictly between 220°C–240°C. Never exceed 250°C for this specific brominated derivative.
Q2: The purity of my sublimed product is low. NMR shows contamination with unreacted 9-bromoanthracene. Why aren't they separating?
-
The Causality: Separation in a vacuum train relies entirely on differential vapor pressures. 9-Bromoanthracene (MW 257.13) has a vapor pressure approximately one order of magnitude higher than heavier, substituted anthracene derivatives[2]. If the thermal gradient between Zone 1 and Zone 2 is too steep, both the target molecule and the lighter impurities will co-condense on the quartz wall.
-
The Solution: Implement a shallower thermal gradient and introduce physical space obstruction units (barriers) inside the quartz tube. Barriers force the gas flow path to bypass obstacles, increasing the travel distance. This effectively enriches the heavier target product in Zone 2 while forcing the highly volatile 9-bromoanthracene into the room-temperature Zone 3[3].
Q3: Instead of high-quality crystals, I am getting a fluffy, amorphous powder that is difficult to harvest. What went wrong?
-
The Causality: Amorphous deposition occurs when the vapor phase undergoes rapid "quench" condensation. When the deposition zone is too cold, the nucleation rate outpaces the crystal growth rate, trapping the molecules in a disordered state.
-
The Solution: Raise the temperature of Zone 2 (Product Collection) to 160°C–180°C. This provides the condensing molecules with sufficient surface thermal energy (mobility) to arrange into a highly ordered crystalline lattice before being buried by subsequent molecular layers[4].
Part 3: Quantitative Process Parameters
To ensure reproducibility, compare your current parameters against our validated baseline for 2-(10-Bromoanthracen-9-yl)pyridine:
| Parameter | Conventional Sublimation | Optimized Gradient Sublimation (with Barriers) |
| Zone 1 (Source) Temp | 260°C | 230°C |
| Zone 2 (Collection) Temp | Ambient (~25°C) | 170°C |
| Zone 3 (Impurity) Temp | N/A | Ambient (~25°C) |
| Base Pressure | ||
| Purity Achieved | ~97.5% | > 99.9% (OLED Grade) |
| Typical Yield | 60 - 65% | 80 - 85% |
| Morphology | Amorphous Powder | High-Mobility Crystals |
Part 4: Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: System Preparation & Loading
-
Thoroughly clean the outer quartz tube and inner collection tube with a piranha solution, followed by sequential rinsing with DI water, acetone, and isopropanol. Bake dry at 120°C.
-
Load 5.0 g of crude 2-(10-Bromoanthracen-9-yl)pyridine into a pre-weighed alumina source boat. Place the boat at the extreme end of Zone 1.
-
Insert physical Teflon or glass barriers into the transition area between Zone 2 and Zone 3 to optimize gas flow path separation[3].
Step 2: Pump-Down & Outgassing (Critical)
-
Seal the system and engage the roughing pump, followed by the turbomolecular pump.
-
Self-Validation Check: Monitor the cold cathode (Penning) gauge. The system must reach a stable base pressure of
Torr. If the pressure fluctuates or stalls at Torr, you have a vacuum leak or residual solvent outgassing. Do not apply heat until the vacuum is absolute; residual oxygen will cause oxidative degradation of the anthracene core.
Step 3: Thermal Gradient Establishment
-
Ramp Zone 2 (Collection) to 170°C at a rate of 5°C/min.
-
Ramp Zone 1 (Source) to 150°C and hold for 30 minutes.
-
Self-Validation Check: Watch the pressure gauge. A slight spike indicates the release of trapped moisture or highly volatile solvents. Wait for the pressure to recover to
Torr before proceeding.
Step 4: Sublimation & Equilibration
-
Ramp Zone 1 to the final sublimation temperature of 230°C at 2°C/min.
-
Maintain these conditions for 12–18 hours. The target compound will slowly sublime and travel down the tube, crystallizing in Zone 2. Lighter impurities (e.g., 9-bromoanthracene) will bypass Zone 2 and condense in the unheated Zone 3.
Step 5: Cool-down & Harvesting
-
Turn off the heating elements but leave the vacuum pumps running .
-
Self-Validation Check: Allow the system to cool naturally until Zone 1 is below 40°C. Venting the chamber while the material is hot will cause immediate oxidation and ruin the batch.
-
Slowly vent the system with ultra-high purity Argon. Carefully extract the inner tube and mechanically harvest the yellow/greenish crystals from Zone 2.
Part 5: References
-
Sublimation method for the purification of organic small molecules Source: Google Patents (US9139488B2) URL:
-
Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance Source: SciSpace (J. Drechsel, 2006) URL:
-
Thermochemical and Vapor Pressure Behavior of Anthracene and Brominated Anthracene Mixtures Source: PubMed Central (PMC) URL:
-
2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 Source: Catsyn URL:
Sources
- 1. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 2. Thermochemical and Vapor Pressure Behavior of Anthracene and Brominated Anthracene Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 4. 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance (2006) | J. Drechsel | 32 Citations [scispace.com]
Technical Support Center: Purification Strategies for Reactions Involving 9,10-Dibromoanthracene
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 9,10-dibromoanthracene in their synthetic routes. The persistence of unreacted starting material in your final product can significantly impact the downstream applications and the overall success of your research. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to enable you to efficiently remove these impurities and obtain your target compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: I've run a Suzuki coupling reaction with 9,10-dibromoanthracene, and my crude NMR shows a mixture of products. What are the likely impurities?
A1: In a typical Suzuki or Stille cross-coupling reaction with 9,10-dibromoanthracene, you should anticipate the presence of three main species in your crude reaction mixture:
-
Unreacted 9,10-dibromoanthracene: The starting material that did not participate in the reaction.
-
Mono-substituted bromoanthracene: The intermediate product where only one of the bromine atoms has been substituted.
-
Di-substituted anthracene: Your desired product where both bromine atoms have been substituted.
The relative ratios of these components will depend on the reaction conditions, including stoichiometry of reagents, catalyst efficiency, and reaction time.
Q2: How can I quickly assess the composition of my crude product mixture?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid analysis of your reaction progress and the composition of your crude product. For anthracene derivatives, a standard TLC protocol would involve a silica gel plate visualized under UV light (254 nm). A common eluent system for these compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes[1].
Due to the differences in polarity, you can expect the following trend in Rf values:
-
9,10-dibromoanthracene (Starting Material): Being the most non-polar, it will have the highest Rf value.
-
Mono-substituted bromoanthracene (Intermediate): Will have an intermediate Rf value.
-
Di-substituted anthracene (Product): As the most polar component (assuming the substituent is more polar than bromine), it will have the lowest Rf value.
By co-spotting your reaction mixture with the 9,10-dibromoanthracene starting material, you can definitively identify the spot corresponding to the unreacted impurity.
Q3: My product and the unreacted 9,10-dibromoanthracene are co-eluting during column chromatography. What can I do?
A3: Co-elution is a common challenge when the polarity difference between your product and the impurity is small. Here are several strategies to improve separation:
-
Adjust the Solvent System: If you are using a single solvent eluent, switch to a binary or even ternary system to fine-tune the polarity. A shallow gradient of a more polar solvent into a non-polar solvent can effectively resolve closely eluting spots.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina or a reverse-phase silica gel.
-
Employ Flash Chromatography: This technique uses pressure to accelerate the mobile phase through the column, which can sometimes improve the resolution of closely spaced bands[2].
Troubleshooting Guide
This section addresses specific issues you may encounter when trying to remove unreacted 9,10-dibromoanthracene.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Persistent yellow color in the final product | Residual 9,10-dibromoanthracene, which is a yellow to yellow-green solid.[3][4] | 1. Perform a final recrystallization from a suitable solvent (see Recrystallization Protocol). 2. Pass a solution of the product through a small plug of silica gel or activated carbon to remove colored impurities. |
| NMR spectrum shows extra aromatic signals | Contamination with unreacted 9,10-dibromoanthracene or mono-substituted intermediate. | 1. Identify the characteristic signals of 9,10-dibromoanthracene (see NMR Analysis section). 2. Re-purify the sample using column chromatography with a very shallow gradient. |
| Low yield after purification | 1. Product loss during multiple purification steps. 2. The product may be partially soluble in the recrystallization solvent even at low temperatures. | 1. Minimize transfers between flasks. 2. For recrystallization, use the minimum amount of hot solvent necessary for dissolution and cool the solution slowly to maximize crystal formation.[5] |
| Oily product that won't crystallize | The presence of impurities is inhibiting crystallization. | 1. Attempt to purify a small amount by preparative TLC or column chromatography to obtain a seed crystal. 2. If a seed crystal is not obtainable, try precipitating the product by dissolving it in a good solvent and slowly adding a poor solvent. |
In-Depth Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The key is to select a solvent in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the unreacted 9,10-dibromoanthracene has different solubility characteristics.
Solvent Selection Guide:
| Scenario | Recommended Solvents | Rationale |
| Product is significantly more soluble than 9,10-dibromoanthracene | Toluene, Xylene[5] | The product will remain in the hot solution while the less soluble 9,10-dibromoanthracene can be removed by hot filtration. |
| 9,10-dibromoanthracene is significantly more soluble than the product | Dichloromethane, Chloroform[4] | The product will crystallize out upon cooling, leaving the more soluble 9,10-dibromoanthracene in the mother liquor. |
| Similar solubilities | Binary solvent system (e.g., Dichloromethane/Hexane, Toluene/Ethanol) | Dissolve in a "good" solvent and add a "poor" solvent until turbidity appears, then clarify with a small amount of the "good" solvent before cooling. |
Step-by-Step Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Add More Solvent: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]
-
Hot Filtration (if necessary): If insoluble impurities (including potentially less soluble 9,10-dibromoanthracene) are present, perform a hot filtration through a pre-warmed funnel to remove them.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Purification by Column Chromatography
Column chromatography is the most effective method for separating components of a mixture with different polarities.
Step-by-Step Column Chromatography Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). This will cause the least polar compound (unreacted 9,10-dibromoanthracene) to move down the column first.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analytical Verification of Purity
NMR Analysis
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for confirming the removal of 9,10-dibromoanthracene. The high symmetry of the 9,10-dibromoanthracene molecule results in a simple and characteristic 1H NMR spectrum.
-
Characteristic Signals of 9,10-dibromoanthracene: Look for two multiplets in the aromatic region. The protons at positions 1, 4, 5, and 8 typically appear as a multiplet around 8.56-8.59 ppm , and the protons at positions 2, 3, 6, and 7 appear as another multiplet around 7.59-7.63 ppm .[6]
The absence of these specific signals in the 1H NMR spectrum of your purified product is a strong indication that the unreacted 9,10-dibromoanthracene has been successfully removed.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: General purification workflow decision tree.
Caption: Troubleshooting common purification challenges.
References
- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google P
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])
-
The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants - MDPI. (URL: [Link])
-
9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem. (URL: [Link])
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])
-
Separation of 9,10-Dibromoanthracene on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
-
Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products - ResearchGate. (URL: [Link])
-
-
Column Chromatography - ResearchGate. (URL: [Link])
-
-
9,10-Dibromoanthracene - Grokipedia. (URL: [Link])
Sources
- 1. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. benchchem.com [benchchem.com]
- 6. 9,10-Dibromoanthracene(523-27-3) 1H NMR spectrum [chemicalbook.com]
Solubility issues of 2-(10-Bromoanthracen-9-yl)pyridine in NMR solvents
Overcoming Solubility & Aggregation Issues in Rigid Aromatic Systems
Focus Compound: 2-(10-Bromoanthracen-9-yl)pyridine
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to acquire high-quality Nuclear Magnetic Resonance (NMR) spectra for rigid, polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic derivatives. The compound 2-(10-Bromoanthracen-9-yl)pyridine presents a classic "worst-case scenario" for solution-state NMR due to its highly lipophilic, planar anthracene core and sterically hindered structure.
This guide provides field-proven methodologies, causal explanations, and self-validating protocols to overcome these specific solubility and aggregation hurdles.
Part 1: The Science of the Problem (Causality)
Before troubleshooting, we must understand why 2-(10-Bromoanthracen-9-yl)pyridine fails in standard NMR experiments.
-
Stacking Aggregation: The large, electron-rich aromatic surface of the bromoanthracene core drives strong intermolecular
stacking interactions. In relatively non-polar solvents like CDCl , the energy penalty of solvating these individual rigid cores is too high, causing the molecules to self-assemble into oligomeric stacks ()[1]. -
Restricted Tumbling: In solution NMR, sharp signals require rapid, isotropic molecular tumbling. When this compound aggregates, the effective molecular weight of the complex increases drastically. This restricts tumbling, leading to short transverse relaxation times (
) and severe line broadening—often making C or 2D NMR acquisitions impossible.
Part 2: Troubleshooting FAQs
Q1: My sample of 2-(10-Bromoanthracen-9-yl)pyridine forms a cloudy suspension or gel in CDCl
Q2: I am trying to determine the exact, unperturbed chemical shifts of the neutral molecule for a publication. I cannot use the TFA-d trick. What is the alternative?
A: You must use High-Temperature NMR . Thermal energy is required to break the non-covalent
Q3: I switched to TCE-d
Part 3: Quantitative Data Presentation
To assist in your experimental design, below is a comparative summary of NMR solvents utilized for rigid aromatic systems.
| NMR Solvent | Boiling Point (°C) | Useful Temp Range (°C) | Solvation Power for PAHs | Residual |
| Chloroform-d (CDCl | 61.2 | -40 to 50 | Poor (Aggregates) | 7.26 |
| DMSO-d | 189.0 | 25 to 150 | Moderate | 2.50 |
| THF-d | 66.0 | -100 to 55 | Moderate to Good | 3.58, 1.73 |
| TCE-d | 146.0 | 25 to 130 | Excellent | 6.00 |
| CDCl | ~65.0 | -40 to 50 | Excellent (via Repulsion) | 7.26, ~11.5 (TFA-d) |
Part 4: Experimental Protocols
As a self-validating system, follow these step-by-step methodologies to ensure probe safety and data integrity.
Protocol A: The "Protonation-Disruption" Method (Room Temperature)
Use this when exact neutral chemical shifts are not required, but high signal-to-noise (e.g., for 2D HMBC/HSQC) is critical.
-
Sample Preparation: Weigh 15–20 mg of 2-(10-Bromoanthracen-9-yl)pyridine into a standard 5 mm NMR tube.
-
Initial Solvation: Add 0.6 mL of CDCl
. Cap and vortex for 30 seconds. You will likely observe a cloudy suspension. -
Acid Addition: In a fume hood, carefully add 10–30
L of Trifluoroacetic acid-d (TFA-d) using a micropipette. -
Validation: Invert the tube several times. The solution should turn completely transparent as the pyridinium salt forms and
stacking is disrupted ()[3]. -
Acquisition: Acquire the NMR spectra at 298 K. Note that the pyridine protons will shift significantly downfield ()[5].
Protocol B: High-Temperature NMR using TCE-d
Use this when pristine, unprotonated chemical shifts are mandatory.
-
Sample Preparation: Weigh 15–20 mg of the compound into an NMR tube. Add 0.6 mL of 1,1,2,2-Tetrachloroethane-d
(TCE-d ). -
Hardware Check: You must use a high-temperature ceramic spinner (typically white), as standard plastic spinners (blue) will warp above 50 °C ()[6].
-
Insertion & Heating: Insert the sample into the spectrometer. Increase the probe temperature in 10 °C increments ()[6]. Allow 5 minutes of equilibration at each step to prevent damage to the probe's quartz inserts ()[6].
-
Tuning & Shimming: Once the target temperature (e.g., 100 °C) is reached, re-tune and re-match the probe, as the dielectric constant of the solvent changes drastically with heat. Re-shim the magnet (Z1, Z2, Z3).
-
Acquisition & Cooldown: Acquire the spectra. Critical: Do not simply turn off the heater afterward. Step the temperature down in 10 °C increments back to 25 °C to prevent thermal shock to the probe.
Part 5: Workflow Visualization
Below is the logical decision tree for selecting the optimal NMR strategy for rigid aromatic systems like 2-(10-Bromoanthracen-9-yl)pyridine.
Caption: Decision matrix for NMR solubility issues in rigid polycyclic aromatic hydrocarbons.
References
-
Title: High Temperature NMR Procedures Source: University of Kansas NMR Laboratory URL: [Link]
-
Title: NMR Solvent Data Chart Source: University of Washington / Cambridge Isotope Laboratories URL: [Link]
-
Title: Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Chapter 3 – Structural characterization of triazines Source: Tesis Doctorals en Xarxa (TDX) URL: [Link]
-
Title: A pyridine-N-oxide catenane for cation recognition Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pyridine- N -oxide catenane for cation recognition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00176A [pubs.rsc.org]
- 3. tdx.cat [tdx.cat]
- 4. chem.washington.edu [chem.washington.edu]
- 5. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmrlab.ku.edu [nmrlab.ku.edu]
Technical Support Center: Minimizing Debromination in Anthracene Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of anthracene scaffolds. As a Senior Application Scientist, I understand that unwanted side reactions can compromise yield, purity, and project timelines. One of the most persistent challenges in the cross-coupling of bromoanthracenes is the premature cleavage of the C-Br bond, leading to hydrodebromination.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you mitigate this side reaction and maximize the efficiency of your coupling protocols. We will explore the mechanistic underpinnings of debromination and offer a systematic approach to reaction optimization.
Troubleshooting Guide: Addressing Debromination in Real-Time
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.
Question 1: My primary isolated product is the debrominated anthracene (Ar-H), with very little of my desired coupled product. What are the most likely causes?
Observing the debrominated starting material as the major product points to a reaction environment that strongly favors the hydrodehalogenation pathway over the desired cross-coupling. This typically arises from the formation and intervention of palladium-hydride (Pd-H) species.[1]
Potential Causes & Recommended Solutions:
-
Aggressive or Inappropriate Base: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH), can readily generate Pd-H intermediates.[1] Organic amine bases like triethylamine (Et₃N) can also act as hydride donors.[2]
-
High Reaction Temperature: Elevated temperatures can accelerate the decomposition of solvents, ligands, or other reagents, creating hydride sources that fuel the debromination cycle.[1][2]
-
Solution: Reduce the reaction temperature. Many modern catalyst systems are highly active at lower temperatures. Start your optimization at a moderate temperature (e.g., 60–80 °C) and only increase it incrementally if the conversion is too slow, while carefully monitoring for the debrominated byproduct.[1][3]
-
-
Presence of Hydride Sources: Protic solvents (e.g., methanol, ethanol) or residual water in aprotic solvents can act as hydride donors.[4][5]
Question 2: I'm seeing a mixture of my desired product and the debrominated byproduct, compromising my yield and complicating purification. How can I improve the selectivity?
This is a classic optimization problem where the rates of the two competing catalytic cycles are comparable. Your goal is to find conditions that kinetically favor the cross-coupling pathway.
Optimization Strategies:
-
Ligand Selection is Critical: The ligand modulates the electronic and steric properties of the palladium center, directly influencing the relative rates of reductive elimination (forming C-C or C-H bonds).[6]
-
Recommendation: Electron-rich and sterically bulky phosphine ligands, such as the biarylphosphines (e.g., SPhos, XPhos, RuPhos), are designed to promote the C-C bond-forming reductive elimination step, which is typically the rate-limiting step for product formation.[6][7][8] This can help the desired pathway outcompete the debromination side reaction. Avoid ligands that are too electron-rich without sufficient bulk, as they can sometimes favor the formation of unwanted hydride species.[2]
-
-
Fine-Tune the Base: Even among "mild" bases, there are differences.
-
Adjust Stoichiometry: Ensure the boronic acid (or other coupling partner) is of high purity and used in a slight excess (e.g., 1.2–1.5 equivalents). If the boronic acid degrades over the course of the reaction (protodeboronation), the relative concentration of the bromoanthracene increases, allowing more time for the debromination side reaction to occur.[9][10]
Question 3: My reaction is sluggish at low temperatures, but I get significant debromination when I heat it. How do I find a productive middle ground?
This scenario indicates a narrow optimal temperature window. The activation energy for the desired coupling is likely higher than that for debromination under your current conditions.
Recommended Approach:
-
Enhance Catalyst Activity: Instead of increasing temperature, increase the catalyst's intrinsic activity.
-
Solution: Switch to a more active palladium precatalyst. Modern palladacycle or G2/G3/G4 precatalysts (e.g., XPhos Pd G3) are often more active at lower temperatures than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] This allows for efficient coupling before thermal decomposition and debromination become significant.
-
Increase Catalyst Loading: As a last resort for difficult couplings, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can accelerate the desired reaction, but this is a less cost-effective solution.
-
-
Solvent Choice: The solvent can affect both solubility and reaction rates.
-
Solution: If solubility is an issue at lower temperatures, screen different aprotic solvents. A mixture, such as Dioxane/Water (e.g., 4:1), can sometimes improve solubility and base effectiveness without introducing excessive hydride sources.[4] However, always use degassed, anhydrous solvents.
-
Frequently Asked Questions (FAQs)
This section explores the fundamental principles behind debromination to provide a deeper understanding of the reaction system.
Question 1: What is the chemical mechanism of debromination in palladium-catalyzed cross-coupling reactions?
Debromination, also known as hydrodebromination or reductive dehalogenation, is a parasitic catalytic cycle that competes with the desired cross-coupling pathway.[1][9] Both cycles share the initial step of oxidative addition, where the Pd(0) catalyst inserts into the anthracene-bromine bond to form an Ar-Pd(II)-Br intermediate. From there, the pathways diverge.
-
Desired Cross-Coupling Cycle: The Ar-Pd(II)-Br complex undergoes transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]
-
Debromination Side-Reaction Cycle: If a hydride source is present, it can react with the Ar-Pd(II)-Br complex to form an Ar-Pd(II)-H intermediate. This species then undergoes rapid reductive elimination to form the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst.[1][9]
The key to preventing debromination is to minimize the formation of the Ar-Pd(II)-H intermediate.
Question 2: How does the choice of base impact the extent of debromination?
The base plays a crucial role in both the desired and undesired reaction pathways, making its selection critical.[2][9]
-
Activation for Coupling: In Suzuki-Miyaura coupling, the base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[13]
-
Generation of Hydride Species: The base can also be a primary source of the hydrides that lead to debromination. Strong bases can deprotonate trace water, alcohols, or even certain phosphine ligands, creating hydride donors.[1][14] Bases with β-hydrogens, like triethylamine, can undergo β-hydride elimination to form a Pd-H species directly.[2]
-
Recommendation: Mild inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ provide the necessary activation for transmetalation while having a much lower propensity to generate hydride species compared to strong organic or hydroxide bases.[1][2]
Question 3: Why are aprotic solvents generally recommended for these reactions?
Aprotic solvents like dioxane, toluene, and THF are favored because they are less likely to act as hydride or proton sources compared to protic solvents.[2][9]
-
Protic Solvents (e.g., Alcohols, Water): These can directly serve as a source of hydrides, especially under basic conditions at elevated temperatures, leading to reductive debromination.[4][5]
-
Aprotic Solvents: While they are not hydride donors themselves, it is crucial that they are anhydrous. Trace water can be a significant source of hydrides, particularly with strong bases.[4] Therefore, using high-purity, freshly dried, and degassed aprotic solvents is a standard best practice.
Question 4: Can the work-up procedure contribute to debromination?
Yes, although less common, debromination can occur during the work-up. If the reaction is quenched while a significant amount of active palladium catalyst and unreacted starting material remain, the conditions of the work-up (e.g., addition of water or alcohols) could potentially facilitate late-stage debromination.[1]
-
Best Practice: Monitor the reaction to completion by TLC or LC-MS. Once the starting material is consumed, the risk is minimized. During work-up, it is good practice to remove the palladium catalyst early, for example by filtering the reaction mixture through a pad of Celite® or silica gel.[15]
Data & Visualization
Table 1: Effect of Base Selection on a Model Anthracene Coupling Reaction
This table summarizes typical results from screening different bases in the Suzuki-Miyaura coupling of 9-bromoanthracene with phenylboronic acid, illustrating the critical impact of base choice on selectivity.
| Base | Desired Product Yield (%) | Debromination (%) | Rationale for Outcome |
| K₃PO₄ | >90% | <5% | Mild, non-nucleophilic base. Effectively promotes transmetalation with minimal generation of Pd-H species.[1] |
| Cs₂CO₃ | >90% | <5% | Similar to K₃PO₄, often provides excellent results due to its solubility in organic solvents.[2] |
| K₂CO₃ | 70-85% | 10-20% | A good starting point, but can sometimes be less effective or lead to more side reactions than K₃PO₄.[2][3] |
| NaOH | <20% | >75% | Strong, aggressive base. High propensity to generate hydride sources, strongly favoring debromination.[1] |
| Et₃N (Triethylamine) | 30-50% | 40-60% | Organic base that can act as a hydride donor via β-hydride elimination, leading to significant debromination.[2] |
Conditions: 9-bromoanthracene (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (10:1), 80 °C, 12h. Yields are representative estimates based on literature principles.
Diagrams: Visualizing Reaction Pathways and Troubleshooting
Caption: Competing catalytic cycles in Pd-catalyzed coupling of bromoanthracene.
Caption: A systematic workflow for troubleshooting debromination side reactions.
Experimental Protocols
Protocol 1: Generalized Suzuki-Miyaura Coupling of Bromoanthracene with Minimized Debromination
This protocol provides a robust starting point for the coupling of various bromoanthracene derivatives with arylboronic acids.
Materials:
-
Bromoanthracene derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed, deionized water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reagent Preparation (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add the bromoanthracene (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to create a 10:1 solvent mixture (e.g., 5 mL dioxane and 0.5 mL water per 1 mmol of bromoanthracene).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed. The active Pd(0) catalyst is sensitive to air.[9]
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Look for the consumption of the bromoanthracene starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[15]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled anthracene derivative.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. nobelprize.org [nobelprize.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(10-Bromoanthracen-9-yl)pyridine Under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the photostability of 2-(10-Bromoanthracen-9-yl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected photochemical behavior of 2-(10-Bromoanthracen-9-yl)pyridine under UV irradiation?
A1: Based on the known photochemistry of anthracene derivatives, 2-(10-Bromoanthracen-9-yl)pyridine is susceptible to photodegradation upon exposure to UV light.[1][2] The anthracene core is a known chromophore that readily absorbs UV radiation, leading to the formation of excited states that can undergo chemical reactions.[3] Two primary degradation pathways should be considered:
-
[4+4] Photocycloaddition: Anthracene and its derivatives are well-known to undergo photodimerization. This reaction involves the formation of a dimer between two molecules of the compound.[1]
-
Photooxidation: In the presence of oxygen, photo-excited anthracene derivatives can react to form endoperoxides.[3][4] This process is often mediated by singlet oxygen. The resulting endoperoxides can be unstable and may undergo further degradation.
The presence of the bromo and pyridine substituents may influence the rate and specific pathways of degradation.
Q2: What are the initial signs of degradation I should look for in my sample of 2-(10-Bromoanthracen-9-yl)pyridine?
A2: The first indications of photodegradation are often changes in the physical appearance and spectroscopic properties of your sample. You should monitor for:
-
Color Change: A noticeable change in the color of the solid material or a solution.
-
Changes in UV-Vis Absorption Spectrum: A decrease in the characteristic absorbance peaks of the parent compound and the appearance of new peaks or a general broadening of the spectrum.
-
Changes in Fluorescence Emission: A decrease in the fluorescence quantum yield or a shift in the emission wavelength.
-
Formation of Precipitate: In solution studies, the formation of insoluble photodegradation products may be observed.
Q3: How does the solvent choice impact the photostability of 2-(10-Bromoanthracen-9-yl)pyridine?
A3: The choice of solvent can significantly influence the rate and mechanism of photodegradation. Solvents can affect the stability of excited states and the solubility of oxygen, which is a key reactant in photooxidation pathways.[3] For instance, the lifetime of singlet oxygen, a key species in photooxidation, varies considerably between different solvents. When conducting photostability studies, it is crucial to use high-purity solvents and to consider degassing the solution if you wish to exclude photooxidation pathways.
Q4: Are there any recommended storage conditions to minimize degradation of 2-(10-Bromoanthracen-9-yl)pyridine?
A4: To minimize degradation, 2-(10-Bromoanthracen-9-yl)pyridine should be stored in a cool, dark, and dry place. It is advisable to store the compound in an amber vial to protect it from ambient light. For long-term storage, flushing the container with an inert gas like argon or nitrogen can help to displace oxygen and prevent photooxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and unexpected degradation of the compound even with minimal light exposure. | The compound may be highly photosensitive, or the experimental conditions (e.g., solvent, presence of oxygen) may be promoting degradation. | Conduct a forced degradation study under controlled conditions to understand the degradation kinetics.[5] Consider using degassed solvents or working under an inert atmosphere to minimize photooxidation. |
| Inconsistent results between different batches of the compound. | Impurities in one batch may be acting as photosensitizers or inhibitors. | Characterize the purity of each batch using techniques like HPLC and NMR before conducting photostability studies. |
| Appearance of multiple, unidentified peaks in HPLC analysis after irradiation. | The compound is likely undergoing complex photodegradation, forming multiple byproducts. | Use LC-MS to identify the mass of the degradation products, which can provide clues to their structures. This will help in elucidating the degradation pathway. |
| No observable degradation even after prolonged UV exposure. | The compound may be relatively photostable under the specific experimental conditions, or the analytical method may not be sensitive enough to detect small changes. | Increase the intensity or duration of the UV irradiation.[6] Ensure your analytical method (e.g., HPLC) is validated and has a low limit of detection for the parent compound. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol outlines a forced degradation study to evaluate the overall photosensitivity of 2-(10-Bromoanthracen-9-yl)pyridine, as recommended by ICH Q1B guidelines.[5]
Objective: To rapidly assess the photostability of the compound and identify potential degradation products.
Materials:
-
2-(10-Bromoanthracen-9-yl)pyridine
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or D65/ID65 lamps)[6]
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-(10-Bromoanthracen-9-yl)pyridine in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.
-
-
Exposure:
-
Place the unwrapped sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
-
Analysis:
-
At specified time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Analyze the samples by LC-MS to identify the mass of any degradation products.
-
Data Analysis:
-
Plot the concentration of 2-(10-Bromoanthracen-9-yl)pyridine as a function of time for both the exposed and dark control samples.
-
Calculate the degradation rate constant if the degradation follows first-order kinetics.
-
Analyze the LC-MS data to propose structures for the major degradation products.
Protocol 2: Confirmatory Photostability Study
This protocol is designed to confirm the photostability characteristics of the compound under standardized conditions.[5]
Objective: To determine if light exposure results in an unacceptable change in the compound.
Materials:
-
Same as Protocol 1.
-
The compound in its solid state.
Procedure:
-
Sample Preparation:
-
Place a thin layer of the solid compound in a suitable transparent container (e.g., a petri dish).
-
Prepare a "dark control" sample of the solid compound protected from light.
-
-
Exposure:
-
Analysis:
-
After the exposure period, visually inspect the samples for any changes in appearance.
-
Dissolve a known amount of the exposed and dark control solids in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
-
Data Analysis:
-
Compare the purity of the exposed sample to the dark control.
-
Quantify any degradation products formed.
-
Assess if the observed changes are within acceptable limits.
Visualizations
Caption: Experimental workflow for photostability testing.
Caption: Potential photodegradation pathways.
References
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Retrieved from [Link]
-
MDPI. (2023, May 4). Photophysical Properties of Anthracene Derivatives. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Retrieved from [Link]
-
Seto, R., Sato, A., Iuchi, K., Himori, S., & Gotoh, H. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526. Retrieved from [Link]
-
Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2023). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1133–1136. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Retrieved from [Link]
-
MDPI. (2023, January 27). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, September 20). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C. Retrieved from [Link]
-
ResearchGate. (2023). Photophysical Properties of Anthracene Derivatives. ResearchGate. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Retrieved from [Link]
-
ResearchGate. (2022, March 11). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2011). A Pyridine‐Containing Anthracene Derivative with High Electron and Hole Mobilities for Highly Efficient and Stable Fluorescent Organic Light‐Emitting Diodes. ResearchGate. Retrieved from [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). High-pressure studies of naphthalene, anthracene, pyrene, and benzo[a]pyrene using single-crystal X-ray diffraction in a diamond anvil cell. EPub Bayreuth. Retrieved from [Link]
-
Wang, J., Zheng, S., & Zheng, J. (2014). Direct Observation of the Photodegradation of Anthracene and Pyrene Adsorbed onto Mangrove Leaves. PLOS ONE, 9(8), e105225. Retrieved from [Link]
-
ResearchGate. (2023). ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Photocatalytic Degradation of Environmental Contaminants: Transformation Products and Effects on Photocatalytic Performance. MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Observation of the Photodegradation of Anthracene and Pyrene Adsorbed onto Mangrove Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ikev.org [ikev.org]
Technical Support Center: Optimizing Catalyst Load for Anthracene-Pyridine Cross-Coupling
Welcome to the Process Chemistry Support Center. This hub is dedicated to troubleshooting and optimizing the synthesis of pyridyl-anthracene derivatives—such as 4-(anthracen-9-yl)pyridine—via palladium-catalyzed cross-coupling. For drug development professionals, balancing high conversion with minimal residual metal contamination is a critical regulatory and economic hurdle.
Below, you will find expert-curated FAQs, self-validating optimization protocols, and mechanistic troubleshooting guides to help you transition from inefficient "mol %" catalyst loadings to highly optimized "ppm level" systems.
Section 1: Fundamental Principles & Catalyst Selection
Q: Why is optimizing the palladium catalyst loading critical for anthracene-pyridine couplings in drug development? A: In pharmaceutical synthesis, residual palladium in the final Active Pharmaceutical Ingredient (API) must be strictly controlled (typically <10 ppm). Standard academic loadings of 5 mol% Pd often lead to the formation of inactive "Pd black" nanoparticles and high residual metal contamination. Recent process chemistry literature emphasizes transitioning from "mol %" to "ppm level" descriptors to accurately track and minimize catalyst usage[1]. Furthermore, excessive Pd(II) pre-catalyst requires in situ reduction to the active Pd(0) species. This reduction step parasitically consumes the pyridylboronic acid via homocoupling, directly reducing your overall yield and complicating purification[2].
Q: Which catalytic system is recommended for coupling sterically hindered 9-substituted anthracenes with pyridines? A: The 9-position of anthracene is highly sterically congested. When coupling 9-bromoanthracene with pyridin-4-ylboronic acid, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are mandatory[3]. These ligands serve a dual purpose: their electron density accelerates the difficult oxidative addition into the hindered C-Br bond, while their steric bulk prevents the low-coordinate Pd(0) species from aggregating into inactive Pd black, even at sub-mol% (e.g., 500–1000 ppm) loadings[4].
Pd-catalyzed Suzuki-Miyaura cycle showing active speciation and deactivation pathways.
Section 2: Troubleshooting Catalyst Speciation & Loading
Q: My reaction stalls at 50% conversion when I lower the Pd loading from 5 mol% to 0.1 mol%. How do I fix this? A: Stalling at low catalyst loading usually indicates premature catalyst deactivation rather than an inherently slow reaction. When coupling pyridylboronic acids, the basic pyridine nitrogen can coordinate to the Pd center, competing with the phosphine ligand and altering speciation[1]. Causality & Fix: At 5 mol%, you have enough "survivor" catalyst to brute-force the reaction. At 0.1 mol% (1000 ppm), trace oxygen will rapidly oxidize your phosphine ligands, leaving the Pd unprotected. Ensure rigorous deoxygenation (freeze-pump-thaw) and consider using a pre-formed Pd(II) pre-catalyst (like PEPPSI-IPr or XPhos Pd G3) that guarantees a precise 1:1 Pd:ligand ratio upon activation[4].
Q: I observe significant amounts of pyridine homocoupling byproduct. Is my catalyst loading too high? A: Yes. The in situ reduction of Pd(II) pre-catalysts (like Pd(OAc)₂) to the active Pd(0) species requires a reductant. In a standard Suzuki-Miyaura coupling, the organoboronic acid acts as this sacrificial reductant. Higher Pd(II) loadings directly cause increased sacrificial consumption of the pyridylboronic acid, leading to homocoupling[2]. Lowering the catalyst load to <0.5 mol% and using a mild, slow-release base minimizes this side reaction.
Workflow for diagnosing and resolving stalled cross-coupling reactions at low catalyst loads.
Section 3: Step-by-Step Optimization Protocol
To avoid false positives, catalyst loading must be optimized using a self-validating kinetic sampling protocol . A self-validating system will show a linear initial rate that smoothly curves to completion. An abrupt plateau at 70% conversion indicates catalyst death (aggregation or poisoning), proving the loading or ligand ratio is insufficient.
Methodology: Micro-scale Catalyst Loading Optimization for 4-(anthracen-9-yl)pyridine Synthesis [5]
-
Preparation of Stock Solutions: Prepare a 0.5 M stock solution of 9-bromoanthracene and a 0.6 M stock solution of pyridin-4-ylboronic acid in anhydrous, rigorously degassed toluene.
-
Pre-catalyst Preparation: Use a well-defined pre-catalyst (e.g., XPhos Pd G3). Prepare a dilute stock solution (0.01 M in THF) to allow precise volumetric dispensing of ppm-level quantities.
-
Reaction Assembly (In Glovebox):
-
To a series of 4 mL vials, add the aryl halide and boronic acid stock solutions.
-
Add aqueous K₂CO₃ (degassed, 2.0 equivalents).
-
Spike the vials with the Pd stock solution to achieve targeted loadings: 5000 ppm (0.5 mol%), 1000 ppm (0.1 mol%), 500 ppm (0.05 mol%), and 100 ppm (0.01 mol%).
-
-
Execution & Kinetic Sampling: Seal the vials and heat to 80°C under heavy agitation. Sample 10 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately with cold acetonitrile.
-
UPLC-MS Analysis: Plot conversion vs. time. The optimal loading is the lowest ppm that achieves >95% conversion within 2 hours without an abrupt kinetic plateau.
Section 4: Data & Benchmarks
The following table summarizes expected outcomes when optimizing the synthesis of 4-(anthracen-9-yl)pyridine using an XPhos-based Pd system. Notice the inverse relationship between catalyst loading and target product purity[1],[2].
| Catalyst Loading | Descriptor | Conversion (%) | Primary Byproduct | Residual Pd in Crude (ppm) |
| 5.0 mol% | 50,000 ppm | 85% | Pyridine Homodimer | > 2,500 ppm |
| 1.0 mol% | 10,000 ppm | 92% | Trace Homodimer | ~ 800 ppm |
| 0.1 mol% | 1,000 ppm | >98% | None | < 50 ppm |
| 0.01 mol% | 100 ppm | 45% (Stalled) | Unreacted Ar-Br | < 5 ppm |
Section 5: Advanced FAQs (Scale-up & Metal Scavenging)
Q: How does scale-up affect ppm-level palladium catalysis? A: Reaction Pd ppm levels generally do not need to increase with scale. In fact, large-scale reactions often perform better at lower ppm levels. This is because larger reactors have lower surface-area-to-volume ratios, which significantly reduces trace oxygen ingress and protects the sensitive Pd(0) intermediates from oxidation[1].
Q: Even at optimized loadings (1000 ppm), my API has 25 ppm residual Pd. How can I reduce this below the 10 ppm regulatory limit? A: If optimizing the reaction conditions is insufficient, leverage the basicity of your specific product. Form a hydrochloride salt of the 4-(anthracen-9-yl)pyridine product; crystallization of the salt often leaves the highly lipophilic Pd-phosphine complexes behind in the mother liquor[1]. Alternatively, introduce polymer-supported metal scavengers (e.g., QuadraPure TU or SiliaBond Thiol) during the organic workup phase to sequester residual Pd(II) and Pd(0).
References
1.1 - Organic Process Research & Development (ACS) 2. 3 - Frontiers in Chemistry 3.5 - PMC 4.4 - ACS Omega 5.2 - Organic Chemistry Frontiers (RSC Publishing)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-(10-Bromoanthracen-9-yl)pyridine
In the landscape of materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(10-Bromoanthracen-9-yl)pyridine, a molecule of significant interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[1] We will dissect its spectral features, compare it with structurally related analogues to highlight the nuanced effects of its constituent parts, and provide a robust experimental protocol for acquiring high-fidelity data.
Understanding the ¹H NMR Spectrum: A First Principles Approach
The ¹H NMR spectrum of 2-(10-Bromoanthracen-9-yl)pyridine is a rich tapestry of signals that, when interpreted correctly, reveals the precise arrangement of every hydrogen atom. The molecule's structure, a pyridine ring attached to a bromoanthracene core, presents a fascinating case study in how electronic and steric effects modulate the chemical environment of protons.[1]
The anthracene moiety, a large polycyclic aromatic hydrocarbon, gives rise to a series of signals in the downfield region of the spectrum (typically 7.0-9.0 ppm).[2] The presence of a bromine atom at the 10-position and a pyridine ring at the 9-position breaks the symmetry of the anthracene core, rendering all eight of its protons chemically distinct. The electron-withdrawing nature of the bromine atom and the pyridine ring, along with the anisotropic effects of the aromatic rings, will cause significant deshielding of the nearby protons.
The pyridine ring, being an electron-deficient heterocycle, also exhibits signals in the aromatic region.[3][4] The proton ortho to the nitrogen atom (H-6') is expected to be the most downfield of the pyridine protons due to the strong deshielding effect of the adjacent nitrogen. The connectivity between the anthracene and pyridine rings will further influence the chemical shifts of the protons on both ring systems.
Comparative Spectral Analysis: Unraveling Substituent Effects
To truly appreciate the unique spectral signature of 2-(10-Bromoanthracen-9-yl)pyridine, a comparative analysis with structurally related compounds is indispensable. Below, we examine the ¹H NMR spectra of key analogues to understand the incremental effects of the pyridine and bromo-substituents on the anthracene core.
| Compound | Key Proton Chemical Shifts (δ, ppm) | Noteworthy Features |
| Anthracene | H-9, H-10: ~8.4 ppm; H-1, H-4, H-5, H-8: ~8.0 ppm; H-2, H-3, H-6, H-7: ~7.45 ppm | A simple, symmetric spectrum with three distinct signals. |
| 9,10-Dibromoanthracene | H-1, H-4, H-5, H-8: ~8.5-8.6 ppm; H-2, H-3, H-6, H-7: ~7.6-7.7 ppm | The bromine atoms cause a downfield shift of the peri-protons (H-1,4,5,8) due to their electron-withdrawing and steric effects. |
| 2-Phenylpyridine | Pyridine Protons: H-6': ~8.7 ppm (dd); H-3', H-4', H-5': ~7.2-7.8 ppm (m). Phenyl Protons: ~7.4-7.6 ppm (m) | The H-6' proton of the pyridine ring is significantly downfield due to the nitrogen's influence. |
| 2-(10-Bromoanthracen-9-yl)thiophene | Anthracene Protons: 7.17-8.59 ppm (m). Thiophene Protons: 7.17-7.63 ppm (m) | Provides a close analogue, showing the expected broad multiplet for the anthracene protons in a complex, unsymmetrical environment.[5] |
| 4-(10-Phenylanthracen-9-yl)pyridine | Anthracene Protons: 7.33-7.74 ppm (m). Pyridine Protons: 8.88 ppm (dd) | Demonstrates the significant downfield shift of the pyridine protons ortho to the nitrogen when attached to a large aromatic system. |
| 2-(10-Bromoanthracen-9-yl)pyridine | Predicted: Anthracene Protons: 7.2-8.7 ppm (complex multiplets). Pyridine Protons: H-6': ~8.9 ppm (d); H-3', H-4', H-5': 7.3-8.0 ppm (m) | The spectrum is anticipated to be complex due to the lack of symmetry. The H-6' proton of the pyridine ring is expected to be the most downfield signal. |
This comparative analysis underscores the diagnostic power of ¹H NMR. The predictable shifts and coupling patterns allow for the confident assignment of even complex molecular architectures.
Visualizing the Analytical Workflow
The process of ¹H NMR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic workflow. The following diagram, generated using DOT language, illustrates this process.
A Self-Validating Experimental Protocol for High-Resolution ¹H NMR
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended. This protocol is designed as a self-validating system, with internal checks to guarantee data integrity.
1. Sample Preparation:
-
Step 1.1: Accurately weigh approximately 5-10 mg of 2-(10-Bromoanthracen-9-yl)pyridine into a clean, dry vial.
-
Step 1.2: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
-
Step 1.3: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Step 1.4 (Validation): Visually inspect the solution for any undissolved particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Step 1.5: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Calibration:
-
Step 2.1: Insert the NMR tube into the spectrometer.
-
Step 2.2: Lock onto the deuterium signal of the solvent. A stable lock is crucial for maintaining a constant magnetic field.
-
Step 2.3: Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. The half-height linewidth of the TMS signal should be <0.5 Hz.
-
Step 2.4 (Validation): Verify the probe tuning and matching to ensure efficient radiofrequency pulse transmission and signal detection.
3. Data Acquisition:
-
Step 3.1: Acquire a standard 1D ¹H NMR spectrum using a 90° pulse. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Step 3.2: To aid in structural assignment, acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.
-
Step 3.3 (Optional but Recommended): For unambiguous assignment of through-space proximities, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
4. Data Processing and Analysis:
-
Step 4.1: Apply a Fourier transform to the acquired free induction decay (FID).
-
Step 4.2: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 4.3: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Step 4.4: Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Step 4.5 (Validation): The total integration of all signals should correspond to the total number of protons in the molecule.
By adhering to this rigorous protocol, researchers can be confident in the accuracy and reliability of their ¹H NMR data, forming a solid foundation for further research and development.
References
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. RSC Publishing.
- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
- High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C–O–P to C–P(O) Rearrangement.
- 1H and 13C NMR assignments for a series of Diels–Alder adducts of anthracene and 9-substituted anthracenes. Deep Blue Repositories.
- 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online.
- 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI.
- 2-(10-Bromoanthracen-9-yl)-N-phenylaniline.
- Spectroscopy of Arom
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
- 1-Bromohexane(111-25-1) 1H NMR spectrum. ChemicalBook.
- Proton magnetic resonance spectra of several 2-substituted pyridines.
- 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Polycyclic aromatic hydrocarbon-substituted push-pull chromophores: an investigationof optoelectronic and nonlinear optical properties. TÜBİTAK Academic Journals.
- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- 2-(10-bromoanthracen-9-yl)pyridine (C19H12BrN). PubChemLite.
- Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters.
- Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
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Photoluminescence Quantum Yield of Anthracene-Pyridine Conjugates
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Smart" Fluorophore
While pure anthracene is a classic blue emitter with a moderate quantum yield (~30%) and high stability, it is photophysically "static." Its fluorescence is always "on" (unless aggregated) and relatively insensitive to its environment.
Anthracene-Pyridine conjugates represent a functional evolution. By coupling the electron-rich anthracene core with an electron-deficient pyridine moiety, these conjugates introduce tunability . They can act as molecular switches—turning fluorescence "off" via Photoinduced Electron Transfer (PET) and "on" via protonation or metal coordination.
This guide objectively compares the photoluminescence quantum yield (PLQY) of these conjugates against industry standards (Anthracene, 9,10-Diphenylanthracene), elucidating the mechanisms that govern their efficiency and providing robust protocols for measurement.
Mechanistic Comparison: Why Conjugate?
The quantum yield (
The PET "Switch" Mechanism
In a neutral state, the lone pair electrons on the pyridine nitrogen can transfer to the excited anthracene fluorophore (reductive PET) or accept an electron (oxidative PET), quenching fluorescence.
-
Quenched State (Low
): Pyridine lone pair is available. PET occurs.[1] -
Emissive State (High
): Protonation ( ) or Metal binding ( ) ties up the lone pair. PET is blocked. Radiative decay dominates.
Visualization: The PET Switching Pathway
The following diagram illustrates the energetic relationship between the Locally Excited (LE) state and the Charge Transfer (CT) state that leads to quenching.
Caption: Schematic of Photoinduced Electron Transfer (PET). In the neutral state, PET competes with fluorescence, reducing QY. Protonation raises the energy of the CT state, blocking PET and restoring high QY.
Comparative Performance Analysis
The following data compares the PLQY of standard anthracene derivatives against specific pyridine conjugates. Note the dramatic difference in QY based on substitution and solvent environment.
Quantitative Comparison Table
| Compound | Solvent | Mechanism / Notes | |
| Anthracene (Standard) | Cyclohexane | 0.30 (30%) | Moderate intersystem crossing (ISC) to triplet state limits QY. |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 0.90 - 1.00 | Steric bulk prevents self-quenching/aggregation. The "Gold Standard." |
| 9,10-Di(pyridin-4-yl)anthracene | Solid State | High (Blue) | Used in MOFs. Rigid lattice prevents non-radiative decay. |
| 4-(10-phenylanthracene-9-yl)pyridine | Toluene | ~0.80 - 0.90 | High. Phenyl group balances the pyridine; used in TTA-Upconversion. |
| Anthracene-Pyridinium (Protonated) | MeCN | High | Protonation blocks PET, restoring anthracene-like emission. |
| Anthracene-Pyridine (Neutral) | MeCN (Polar) | < 0.10 | Quenched. Polar solvents stabilize the CT state, enhancing PET quenching. |
| 9,10-Di(2-thienyl)anthracene | Solution | < 0.10 | Low. Heavy atom effect (Sulfur) promotes ISC to triplet state, killing fluorescence. |
Solvatochromism & Polarity Effects
-
Anthracene/DPA: Non-polar. Emission wavelength and QY are relatively stable across solvents (Solvatochromic shift < 10 nm).
-
Anthracene-Pyridine Conjugates: Highly polarity-dependent.
-
Non-polar solvents (Hexane): PET is energetically unfavorable; QY remains high.
-
Polar solvents (Acetonitrile/DMSO): Stabilize the charge-separated state (CT), drastically increasing the rate of PET and reducing QY.
-
Experimental Protocol: Measuring QY
To ensure scientific integrity, QY must be measured using a self-validating protocol. Two methods are standard: Relative (common for solution) and Absolute (required for solids/films).
Method A: Relative Quantum Yield (Solution)
This method compares the integrated fluorescence intensity of the sample to a standard of known QY.[2]
Standard Selection:
-
For Blue Emitters: 9,10-Diphenylanthracene in Cyclohexane (
). -
Alternative: Quinine Sulfate in 0.1 M
( ).[3]
Protocol Workflow:
Caption: Workflow for Relative Quantum Yield Determination. The absorbance limit (<0.[3]1) is critical to prevent inner-filter effects.
Critical Equation:
- : Slope of Integrated Fluorescence vs. Absorbance.[2][3]
- : Refractive index of the solvent (Crucial when solvents differ, e.g., Toluene vs. Acetonitrile).
Method B: Absolute Quantum Yield (Integrating Sphere)
Required for solid-state conjugates (MOFs, powders) where scattering and self-absorption are non-negligible.
-
Blank Measurement: Measure excitation light scattered by the empty sphere (
). -
Sample Measurement: Measure excitation light scattered by the sample (
) and emission from the sample ( ). -
Calculation:
(Where is emission from the blank, usually zero).
Conclusion & Application Insight
For drug development and sensing applications, Anthracene-Pyridine conjugates offer a distinct advantage over pure anthracene despite their potentially lower initial QY.
-
Use Pure DPA if you need a passive, always-bright standard.
-
Use Anthracene-Pyridine if you need an active sensor (pH, metal ions) or a switchable OLED component. The lower QY in the "off" state is a feature, not a bug, enabling high signal-to-noise ratios upon activation.
References
-
IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 2011. Link
-
Gray, V. et al. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion."[4][5] Journal of Materials Chemistry C, 2015. Link
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006.
-
Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press, 1971. (Source for Anthracene QY=0.30).[4][5]
-
Niko, Y. et al. "Weak Donor-/Strong Acceptor-Linked Anthracenyl π-Conjugates as Solvato(fluoro)chromophore." ACS Omega, 2018. Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
Thermal stability (TGA/DSC) of 2-(10-Bromoanthracen-9-yl)pyridine
Comprehensive Thermal Stability Guide: 2-(10-Bromoanthracen-9-yl)pyridine vs. Alternative OLED Intermediates
As the demand for high-efficiency, deep-blue organic light-emitting diodes (OLEDs) accelerates, the thermal robustness of synthetic intermediates and ligand precursors becomes a non-negotiable parameter. 2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3) serves as a critical functional module in this domain[1]. It is primarily utilized as a core intermediate for constructing high-performance blue-light materials via Suzuki cross-coupling, or as a cyclometalating ligand precursor for phosphorescent metal complexes[1][2].
For researchers and drug/materials development professionals, understanding the thermal stability—specifically the decomposition temperature (
This guide provides an in-depth, objective comparison of the thermal properties of 2-(10-Bromoanthracen-9-yl)pyridine against common alternatives, supported by rigorous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methodologies.
Mechanistic Insight: Structural Drivers of Thermal Stability
The thermal behavior of 2-(10-Bromoanthracen-9-yl)pyridine is dictated by the interplay of its three distinct structural modules:
-
The Anthracene Core: Anthracene is a highly rigid, planar
-conjugated system. This rigidity fosters strong intermolecular - stacking in the solid state, which inherently drives up the melting point ( ) and provides a high baseline for thermal decomposition ( )[2][3]. -
The C–Br Bond (The Thermal Weak Link): The bromine atom at the C10 position is essential as a high-reactivity site for subsequent chemical modifications[1]. However, the carbon-bromine (C–Br) bond is relatively weak compared to C–C, C–N, and C–H bonds. Homolytic cleavage of the C–Br bond is typically the initiation step for thermal degradation, meaning brominated intermediates will inherently exhibit lower
values than their fully arylated final-product counterparts[6][7].
Comparative Thermal Data (TGA/DSC)
To objectively evaluate 2-(10-Bromoanthracen-9-yl)pyridine, we must compare it against baseline halogenated precursors (e.g., 9,10-dibromoanthracene) and advanced, fully substituted anthracene derivatives (e.g., CNPhAnPy and PCAN)[8][9][10].
Note:
| Compound / Intermediate | Thermal & Processing Characteristics | |||
| 2-(10-Bromoanthracen-9-yl)pyridine | ~335 | ~215 | N/A | Balanced volatility for sublimation; C–Br bond limits absolute |
| 9,10-Dibromoanthracene [9] | ~280 - 300 | 226 | N/A | Lower |
| CNPhAnPy (Arylated analog)[10] | 333 - 352 | 261 - 299 | N/A* | Higher |
| PCAN (Advanced Host Glass)[8] | >450 | - | 151 | High |
*Small, asymmetric halogenated intermediates often crystallize rapidly upon cooling, masking the glass transition temperature (
Analysis: 2-(10-Bromoanthracen-9-yl)pyridine offers a superior thermal processing window compared to 9,10-dibromoanthracene. The replacement of one bromine atom with a pyridine ring increases the
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the thermal characterization of OLED intermediates must follow a self-validating workflow. Crucially, TGA must always be performed before DSC. If a sample decomposes during a DSC run, the evolved corrosive gases (such as HBr from the cleavage of the C–Br bond) will permanently damage the delicate DSC sensors[9][11].
Protocol A: Thermogravimetric Analysis (TGA) for Determination
Causality: TGA measures weight loss as a function of temperature. We utilize a nitrogen (
-
Preparation: Tare a clean alumina (
) crucible. Alumina is chosen over platinum to prevent potential catalytic interactions with halogenated organics at high temperatures. -
Loading: Load 5.0 to 10.0 mg of 2-(10-Bromoanthracen-9-yl)pyridine powder into the crucible. Ensure the powder is evenly distributed to prevent thermal lag.
-
Purging: Purge the TGA furnace with high-purity
gas at a flow rate of 50 mL/min for 15 minutes prior to heating to establish an inert environment[3]. -
Heating Profile: Ramp the temperature from 30 °C to 600 °C at a strict rate of 10 °C/min[9].
-
Data Extraction: Identify the temperature at which exactly 5% of the initial mass is lost. This is recorded as
.
Protocol B: Differential Scanning Calorimetry (DSC) for and
Causality: The thermal history of a synthesized powder (e.g., solvent trapping, kinetic crystallization during precipitation) masks its intrinsic phase transitions. A "Heat-Cool-Heat" cycle is mandatory to erase this history and measure the true thermodynamic properties[11].
-
Preparation: Encapsulate 3.0 to 5.0 mg of the sample in a standard aluminum DSC pan with a pierced lid (to allow any trace residual solvent to escape without bursting the pan).
-
First Heating (Erasing History): Heat the sample from 25 °C to 250 °C (safely below the
of ~335 °C established in Protocol A) at 10 °C/min under flow. This melts the sample and erases synthetic thermal history. -
Cooling (Glass Formation): Rapidly cool the sample from 250 °C to 25 °C at 10 °C/min (or faster, e.g., 20 °C/min, to kinetically trap the amorphous state and prevent crystallization).
-
Second Heating (Measurement): Heat the sample again from 25 °C to 250 °C at 10 °C/min.
-
Data Extraction:
System Visualization: Structure-Property Relationships
The following diagram illustrates the logical causality between the molecular architecture of 2-(10-Bromoanthracen-9-yl)pyridine, the analytical techniques used to measure its thermal properties, and its ultimate viability in OLED processing.
Logical relationship between structural units, thermal properties, and OLED processing viability.
References
- Catsyn. "2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3." Catsyn.com.
- Park, S., et al. "Highly efficient and stable deep-blue emitting anthracene-derived molecular glass for versatile types of non-doped OLED applications." ResearchGate.
- ACS Omega. "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters." ACS Publications.
- PolyU Institutional Repository. "Efficient blue and deep blue fluorescent OLEDs based on anthracene with upper." PolyU.edu.hk.
- Researching.cn. "Synthesis and properties of novel blue-emitting materials: anthracene-based derivatives." Researching.cn.
- SSRN. "Anthracene Derivatives with Electron-Transport Units for Non-Doped Blue Fluorescent Organic Light-Emitting Diodes." SSRN.com.
- RSC Publishing. "Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units." RSC.org.
- NIH PMC. "Green Phosphors Based on 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl) Anthracene for LED." NIH.gov.
- NIH PMC. "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off." NIH.gov.
- ACS Omega. "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off." ACS Publications.
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- 1. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
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- 3. Green Phosphors Based on 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl) Anthracene for LED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. shuaigroup.net [shuaigroup.net]
- 6. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. Design, synthesis, and analysis of multi-layered 3D fluorescent polymers derived from anthracene and naphthalene structural units - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08369A [pubs.rsc.org]
An In-Depth Technical Guide to the UV-Vis Absorption Profile of 2-(10-Bromoanthracen-9-yl)pyridine: Comparative Analysis and Experimental Workflows
As a Senior Application Scientist specializing in optoelectronic materials, evaluating the photophysical properties of synthetic intermediates is a critical step in organic light-emitting diode (OLED) and photoredox catalyst development. 2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3) is a highly versatile building block. Its electronic properties are fundamentally dictated by its dual-unit architecture: the anthracene core acts as a rigid, planar
This guide objectively compares the UV-Vis absorption characteristics of 2-(10-Bromoanthracen-9-yl)pyridine against established industry alternatives and provides a self-validating experimental protocol for accurate spectroscopic characterization.
Structural and Electronic Profile
The photophysics of 2-(10-Bromoanthracen-9-yl)pyridine are governed by the interplay between its structural components. The anthracene core provides high hole mobility and characteristic blue fluorescence[1]. The direct C9–C bond connects this core to a pyridine ring, establishing a Donor-Acceptor (D-A) system capable of intramolecular charge transfer (ICT)[1].
Crucially, the steric hindrance between the peri-hydrogens of the anthracene and the ortho-hydrogens of the pyridine forces the two rings into a nearly orthogonal ground-state geometry. The bromine atom at the C10 position imparts a weak electron-withdrawing inductive effect, but its primary role is serving as a highly reactive synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to tune emission colors and energy levels[1].
Comparative UV-Vis Absorption Analysis
To contextualize the performance of 2-(10-Bromoanthracen-9-yl)pyridine, we must benchmark it against widely used anthracene derivatives: 9,10-Dibromoanthracene (DBA) and 9-Phenylanthracene (9-PA) . Anthracene derivatives typically exhibit strong, structured absorption bands in the 350–400 nm region, corresponding to strictly allowed
Table 1: Comparative Photophysical Properties
| Compound | CAS Number | Primary Absorption Peaks ( | Molar Absorptivity ( | Spectral Characteristics |
| 2-(10-Bromoanthracen-9-yl)pyridine | 1314565-21-3 | ~355, 375, 395, >400 (ICT) | ~10,000 - 15,000 | Structured |
| 9,10-Dibromoanthracene (DBA) | 523-27-3 | 360, 380, 402 | ~12,000 | Highly structured, sharp vibronic progression[3]; heavy-atom effect enhances intersystem crossing (ISC). |
| 9-Phenylanthracene (9-PA) | 602-55-1 | 350, 370, 390 | ~11,500 | Classic anthracene vibronic structure[4]; slight broadening due to phenyl rotation, lacking strong ICT. |
Mechanistic Causality of Spectral Shifts
The absorption spectrum of 2-(10-Bromoanthracen-9-yl)pyridine retains the classic vibronic progression of the anthracene core (the
Photophysical transition pathways of 2-(10-Bromoanthracen-9-yl)pyridine upon UV excitation.
Standardized Experimental Protocol for UV-Vis Spectroscopy
To ensure trustworthy and reproducible data, the following protocol establishes a self-validating system for acquiring the UV-Vis spectrum of 2-(10-Bromoanthracen-9-yl)pyridine.
Rationale for Experimental Choices:
-
Solvent Selection: Dichloromethane (DCM) is chosen over non-polar solvents like hexane. DCM's moderate polarity stabilizes the ICT state, allowing the weak >400 nm tail to be observed without the solvent's UV cutoff interfering with the primary
bands. -
Concentration Control: Operating strictly between
M and M ensures the maximum absorbance remains between 0.1 and 1.0 A. This prevents detector saturation and ensures strict adherence to the Beer-Lambert Law, validating the calculated molar absorptivity ( ).
Step-by-Step Methodology:
-
Glassware Preparation: Wash all volumetric flasks and quartz cuvettes (1 cm path length) with spectroscopic-grade DCM and dry under a stream of high-purity nitrogen.
-
Stock Solution Preparation: Accurately weigh 3.34 mg of 2-(10-Bromoanthracen-9-yl)pyridine (MW = 334.21 g/mol ). Dissolve quantitatively in 10.0 mL of DCM to yield a
M stock solution. Sonicate for 2 minutes to ensure complete dissolution. -
Serial Dilution: Transfer 100
L of the stock solution into a 10.0 mL volumetric flask and dilute to the mark with DCM, yielding a working concentration of M. -
Baseline Correction: Fill two matched quartz cuvettes with pure DCM. Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer. Run a baseline zero correction from 250 nm to 600 nm.
-
Data Acquisition: Replace the solvent in the sample cuvette with the
M working solution. Scan the absorbance from 250 nm to 600 nm at a medium scan rate (e.g., 120 nm/min) with a slit width of 1 nm. -
Validation: Dilute the working solution by half (
M) and rescan. Verify that the absorbance values exactly halve, confirming linear detector response.
Standardized experimental workflow for high-fidelity UV-Vis absorption spectroscopy.
References
-
Catsyn. "2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3". Catsyn.com. URL:[Link]
-
National Institute of Standards and Technology. "Anthracene, 9-phenyl-". NIST WebBook. URL:[Link]
-
National Institute of Standards and Technology. "Anthracene, 9,10-dibromo-". NIST WebBook. URL:[Link]
-
Kuwabara, T., et al. "9,10-Bis(5H-dibenzo[b,f]azepino)anthracene". MDPI Molbank, 2024. URL:[Link]
Sources
Electrochemical characterization (CV) of anthracene-based OLED intermediates
Electrochemical Profiling of Anthracene-Based OLED Intermediates: A Comparative Guide to ADN, DPA, and Aza-DPA
Executive Summary
For researchers in optoelectronics, as well as drug development professionals utilizing redox profiling for metabolic toxicity assays, Cyclic Voltammetry (CV) serves as the foundational bridge for understanding molecular energetics. Just as pharmaceutical scientists use CV to predict the oxidative stability of xenobiotics, materials scientists use it to map the energetic landscape of Organic Light-Emitting Diode (OLED) hosts.
In OLEDs, the precise alignment of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictates device efficiency, exciton recombination, and operational lifespan. This guide objectively compares the electrochemical performance of the industry-standard blue host 9,10-Di(naphthalen-2-yl)anthracene (ADN) against the baseline 9,10-Diphenylanthracene (DPA) and an emerging heteroatom-doped variant, 2-Aza-9,10-diphenylanthracene (Aza-DPA) .
The Causality of Experimental Choices in CV
Why rely on CV rather than solely on optical bandgap measurements? While UV-Vis spectroscopy provides the optical bandgap (the energy required to promote an electron from HOMO to LUMO)[1], it cannot determine absolute energetic positions relative to a vacuum. CV measures the oxidation and reduction potentials, which directly correlate to the thermodynamic energy required to remove (HOMO) or add (LUMO) an electron[1][2].
-
Solvent & Electrolyte Selection: Dichloromethane (DCM) paired with tetrabutylammonium hexafluorophosphate (
) is the standard[1][3]. Causality: DCM provides a wide anodic potential window, which is strictly necessary to capture the deep oxidation potentials of high-stability anthracene derivatives without solvent breakdown. -
The Internal Standard: Ferrocene (
) is non-negotiable. Causality: It acts as a self-validating internal reference to correct for solvent junction potentials and reference electrode drift, ensuring reproducibility across different laboratory environments[3]. -
Redox Reversibility: Causality: A reversible redox wave indicates that the generated radical cation/anion is stable. This is a critical pass/fail metric for OLED hosts, as they must survive millions of charge-discharge cycles without degrading into quenching byproducts[2].
Product vs. Alternatives: Electrochemical Benchmarking
-
The Product: 9,10-Di(naphthalen-2-yl)anthracene (ADN) ADN is the premier host material for blue OLEDs. Its bulky naphthyl groups prevent
stacking, reducing excimer formation and maintaining high photoluminescence quantum yields. CV reveals a deep HOMO (~ -5.8 eV) and a LUMO (~ -2.7 eV), providing a wide bandgap ideal for blue emission[1]. -
Alternative 1: 9,10-Diphenylanthracene (DPA) DPA serves as the structural baseline. It exhibits highly reversible oxidation and reduction waves[2]. However, its lower steric hindrance compared to ADN makes it more prone to aggregation-induced quenching in solid-state films. Its HOMO/LUMO gap is approximately 2.87 eV[2].
-
Alternative 2: 2-Aza-9,10-diphenylanthracene (Aza-DPA) By substituting a single carbon with a nitrogen atom in the anthracene core, the electronic landscape shifts dramatically. Aza-DPA shows a lowered reduction potential (-1.45 V vs
compared to DPA's -1.78 V) and an irreversible oxidation wave at 1.53 V[2]. The nitrogen atom's electronegativity pulls the LUMO deeper, narrowing the bandgap and red-shifting the emission, which can lead to exciplex formation[2].
Quantitative Data Presentation
| Material | Oxidation Potential ( | Reduction Potential ( | Estimated HOMO (eV) | Estimated LUMO (eV) | Electrochemical Bandgap (eV) | Redox Reversibility |
| ADN (Product) | ~1.35 V | ~ -1.65 V | -5.80 | -2.70 | 3.10 | Highly Reversible |
| DPA (Baseline) | 1.38 V | -1.78 V | -5.73 | -2.86 | 2.87 | Reversible[2] |
| Aza-DPA (Variant) | 1.53 V | -1.45 V | -5.88 | -3.15 | 2.73 | Irreversible Oxidation[2] |
(Note: Absolute HOMO/LUMO values vary slightly based on the calculation constant used for vacuum alignment. Values here are normalized for direct comparison).
Self-Validating Experimental Protocol
To ensure high E-E-A-T, the following protocol incorporates built-in validation steps to guarantee trustworthy data.
Step 1: Cell Preparation & Deoxygenation
-
Dissolve 1.0 mM of the target anthracene derivative (ADN, DPA, or Aza-DPA) in anhydrous DCM.
-
Add 0.1 M
as the supporting electrolyte[1]. -
Purge the solution with ultra-high purity Argon for 15 minutes. Validation Check: Dissolved oxygen reduces at ~ -0.7 V. If a peak appears here, degassing is incomplete. Oxygen must be removed as it masks the analyte's reduction wave and generates reactive oxygen species.
Step 2: Electrode Setup
-
Polish a Glassy Carbon working electrode with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol. Validation Check: Run a blank scan in pure electrolyte. The current should be flat (capacitive only) between -2.0 V and +1.5 V.
-
Insert a Platinum wire counter electrode and an
non-aqueous reference electrode[3].
Step 3: Cyclic Potential Sweep
-
Sweep the potential from 0 V to +1.8 V (anodic scan) and 0 V to -2.2 V (cathodic scan) at a scan rate of 50 mV/s or 100 mV/s[1].
-
Record the onset potentials (
) for both oxidation and reduction.
Step 4: Internal Calibration
-
Spike the solution with 1.0 mM Ferrocene.
-
Run a final scan to capture the
reversible couple. -
Calculate energy levels:
eV[1][3].
Visualizing Workflows and Relationships
Self-validating Cyclic Voltammetry workflow for determining absolute energy levels.
OLED energy level alignment demonstrating ADN's role as an emissive layer host.
Conclusion
When selecting an anthracene intermediate for OLED synthesis, electrochemical stability is paramount. While DPA offers a reversible baseline[2], its planar structure limits solid-state efficiency. Heteroatom doping, as seen in Aza-DPA, allows for aggressive tuning of the LUMO but sacrifices oxidative stability[2]. ADN remains the superior product choice for blue OLEDs, balancing a wide bandgap, a deep HOMO for efficient hole blocking, and excellent redox reversibility[1].
References
-
Title: Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance Source: RSC Publishing URL: [Link]
-
Title: Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00280B [pubs.rsc.org]
- 3. Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(10-Bromoanthracen-9-yl)pyridine proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and materials scientists utilizing complex optoelectronic building blocks. 2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3) is a highly valued intermediate in OLED synthesis and a cyclometalating ligand precursor[1]. However, its structural anatomy—a polycyclic aromatic hydrocarbon (PAH) core fused with a halogen (bromine) and a heterocyclic base (pyridine)—demands rigorous, scientifically grounded disposal protocols.
Mishandling this compound is not merely a regulatory compliance failure; it poses severe environmental and toxicological risks. This guide provides the definitive, self-validating operational procedures for the safe handling, segregation, and disposal of this specific chemical entity.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first deconstruct the molecule's reactivity and environmental fate:
-
The Anthracene Core: PAHs are notoriously persistent in the environment. They are highly hydrophobic, bind tightly to soil particulates, and resist standard aqueous biodegradation[2].
-
The Bromine Atom (C10 position): The presence of a halogen dictates the entire waste stream trajectory. If incinerated at low temperatures, halogenated aromatics can recombine to form polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—compounds with profound toxicity[3].
-
The Pyridine Ring: As an electron-deficient aromatic heterocycle[1], it imparts weak basicity and metal-coordinating properties. In mixed waste streams, it can complex with transition metals, complicating downstream effluent treatment.
Quantitative Physicochemical & Hazard Profile
| Parameter | Value | Operational & Disposal Implication |
| CAS Number | 1314565-21-3 | Required for accurate EPA/RCRA hazardous waste manifesting. |
| Molecular Formula | C | Contains Bromine; strictly mandates Halogenated Organic classification. |
| Molecular Weight | 334.21 g/mol | High mass, solid at room temperature; prone to aerosolizing as fine dust. |
| Solubility | Insoluble in H | Requires organic solvents for surface decontamination; aquatic persistence if discharged. |
| Fluorescence | Strong Blue Emission | Enables self-validating UV-light (365 nm) contamination checks[1][4]. |
Waste Segregation & Processing Workflows
The cardinal rule of disposing of 2-(10-Bromoanthracen-9-yl)pyridine is strict phase and halogen segregation. Introducing this compound into non-halogenated waste streams is a critical safety violation that alters the required incineration parameters.
Workflow for the phase-dependent segregation and disposal of halogenated PAH waste.
Protocol A: Liquid Waste Segregation (Reaction Filtrates & HPLC Solvents)
Causality: Liquid waste containing this compound must be kept basic or neutral. Acidic conditions can protonate the pyridine ring, altering its partition coefficient and potentially causing unexpected precipitation in the waste carboy.
-
Verify Matrix Compatibility: Ensure the waste carboy contains no strong oxidizers (e.g., peroxides, nitric acid) which could violently react with the electron-rich anthracene core.
-
Segregate: Pour the liquid exclusively into a container explicitly labeled "Hazardous Waste: Halogenated Organics."
-
Self-Validation (pH Check): Dip a pH strip into the secondary containment or funnel wash. Ensure the waste stream remains between pH 6-8.
-
Seal and Store: Cap the carboy with a vented cap to prevent pressure buildup from solvent off-gassing, and store in a flammable safety cabinet until collection.
Protocol B: Solid Waste Handling (Silica Gel, Gloves, and Vials)
Causality: Silica gel from column chromatography retains high concentrations of the compound. Because PAHs bind tightly to silica, it cannot be landfilled[2].
-
Solvent Evaporation: Allow residual chromatography solvents (e.g., Hexanes/Ethyl Acetate) to evaporate from the silica inside a certified fume hood.
-
Containment: Transfer the dry, contaminated silica into a heavy-duty, transparent polyethylene bag.
-
Double-Bagging: Place the primary bag into a secondary bag along with contaminated gloves and filter papers.
-
Labeling: Affix a hazardous waste label detailing the exact chemical name and the "Toxic/Halogenated" hazard class.
Acute Spill Response & Self-Validating Decontamination
Due to its high molecular weight, 2-(10-Bromoanthracen-9-yl)pyridine exists as a powder that can easily aerosolize. Standard sweeping will spread the contamination.
Protocol C: Spill Quenching & UV-Verified Decontamination
-
Isolate & PPE: Immediately isolate the area. Don a particulate respirator (N95 or higher), nitrile gloves, and safety goggles.
-
Wet Wiping (Do Not Sweep): Dampen absorbent laboratory wipes with a compatible organic solvent (Dichloromethane or Toluene). Gently place the wipes over the spilled powder to suppress dust generation, then wipe inward toward the center of the spill.
-
Aqueous Wash: Follow the solvent wipe with a mild surfactant/soapy water wash to remove residual organic solvent from the benchtop.
-
Self-Validation (The UV Check): This is a critical expert technique. Anthracene derivatives exhibit strong blue fluorescence[1]. Turn off the ambient lights and scan the spill area with a 365 nm long-wave UV "black light"[4]. Any remaining compound will brightly fluoresce. Repeat steps 2-3 until no fluorescence is observed.
-
Disposal: Place all contaminated wipes into the solid halogenated waste stream.
The Causality of Destruction: High-Temperature Incineration
Why can't this chemical be neutralized in the lab? The carbon-bromine (C-Br) bond and the stable aromatic system require immense activation energy to cleave safely. The EPA mandates that halogenated PAHs undergo specific thermal destruction to prevent environmental contamination[3].
Mechanistic pathway of high-temperature thermal oxidation and alkaline scrubbing.
The Incineration Mechanism: When your waste facility processes this chemical, it utilizes a rotary kiln or fluidized-bed incinerator operating between 820 °C and 1,600 °C[3].
-
Thermal Cleavage: At these temperatures, the anthracene and pyridine rings are completely oxidized into CO
, H O, and NO gases. The high heat prevents the thermodynamic recombination of bromine radicals into dioxins. -
Alkaline Scrubbing: The cleavage of the C-Br bond generates highly corrosive Hydrogen Bromide (HBr) gas. The incinerator's exhaust is routed through a wet alkaline scrubber (containing NaOH or Ca(OH)
), which neutralizes the HBr into benign sodium bromide (NaBr) salts before atmospheric release.
References
1.[1] Catsyn. "2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3". Catsyn Chemical Database. Available at:[Link] 2.[2] Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polycyclic Aromatic Hydrocarbons". Available at:[Link] 3.[4] U.S. Environmental Protection Agency (EPA). "Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS". Available at:[Link] 4.[3] National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons". Available at:[Link]
Sources
Personal protective equipment for handling 2-(10-Bromoanthracen-9-yl)pyridine
Comprehensive Safety and Operational Guide: Handling 2-(10-Bromoanthracen-9-yl)pyridine
As a preferred resource for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with the essential logistical, operational, and safety frameworks required for handling 2-(10-Bromoanthracen-9-yl)pyridine (CAS: 1314565-21-3) .
Chemical Profile & Hazard Causality
2-(10-Bromoanthracen-9-yl)pyridine is a critical synthetic precursor used extensively in the development of high-performance organic light-emitting diodes (OLEDs) and blue-green phosphorescent materials[1]. The molecule's architecture dictates its physical behavior and hazard profile:
-
Anthracene Core: A large, planar, π-conjugated structure that is highly lipophilic[1]. This lipophilicity can facilitate rapid dermal absorption if the chemical comes into contact with unprotected skin.
-
Pyridine Ring: Acts as an electron-deficient heterocycle[1], which can interact with biological membranes, exacerbating localized irritation.
-
C10 Bromine Atom: Serves as a high-reactivity site for cross-coupling reactions (e.g., Suzuki-Miyaura)[1]. Halogenated organics require strict segregation during disposal to prevent the formation of toxic byproducts like dioxins upon incineration[2].
Under the Globally Harmonized System (GHS), this compound presents specific acute hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Because it is a dry, crystalline powder, its primary operational risk is the generation of aerosolized micro-dust and static cling during weighing procedures[4].
Quantitative PPE & Engineering Controls Matrix
To mitigate the hazards outlined above, the following self-validating protective matrix must be implemented prior to handling.
| Parameter | Specification | Standard / Metric | Causality & Rationale |
| Glove Material | Nitrile (Thickness ≥ 0.11 mm) | EN 374-1 | Prevents dermal absorption of the lipophilic anthracene derivative, mitigating skin irritation (H315)[3]. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Blocks airborne micro-dust ingress; protects against serious eye irritation (H319)[3]. |
| Ventilation | Class II Chemical Fume Hood | Face Velocity: 80–100 fpm | Captures aerosolized particulates at the source, directly mitigating respiratory tract irritation (H335)[3]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | NFPA 2112 | Protects against secondary fire risks, as subsequent cross-coupling reactions often utilize highly flammable solvents[2]. |
| Storage | Cool, Dry, Dark Environment | Temp: 15–25°C | Prevents photo-degradation of the light-sensitive anthracene core and maintains structural integrity[4]. |
Operational Workflows
Protocol A: Static-Free Weighing and Reaction Transfer
Anthracene derivatives are highly prone to static charge buildup, which can cause the powder to aerosolize or cling to weighing instruments, leading to inaccurate yields and contamination.
-
Environmental Setup: Verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Lower the sash to the designated operational height.
-
Static Mitigation: Pass an anti-static ionizer (e.g., a Zerostat gun) over the weighing boat and stainless-steel spatula for 5 seconds to neutralize surface charges.
-
Material Handling: Open the chemical container slowly. Using the grounded spatula, transfer the crystalline powder smoothly to avoid generating a dust cloud[4].
-
Closed-System Transfer: Once the exact mass is recorded, use a wide-bore powder funnel to transfer the solid directly into the reaction flask. Immediately seal the flask with a septum.
-
Decontamination: Wipe down the analytical balance and the surrounding hood surface with a lint-free cloth dampened with isopropanol to capture any invisible micro-dust.
Protocol B: Solid Spill Response
-
Evacuation & PPE Verification: Instruct personnel to step back from the spill area. Ensure N95/P100 respirators are donned if the spill occurred outside of a ventilated hood[4].
-
Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with water or a non-reactive, high-boiling solvent to suppress aerosolization[4].
-
Mechanical Collection: Use a non-sparking scoop to collect the moistened material[2]. Place the waste into a compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the affected area with a detergent solution, followed by a water rinse, to remove all lipophilic residue.
Process Visualization
Safe operational and disposal workflow for 2-(10-Bromoanthracen-9-yl)pyridine.
Logistical Disposal Plan
Due to the presence of the C10 bromine atom, 2-(10-Bromoanthracen-9-yl)pyridine and any reaction byproducts must be strictly classified as Halogenated Organic Waste .
-
Segregation: Never mix this compound with non-halogenated solvent waste. Mixing can lead to dangerous pressure build-ups or regulatory violations.
-
Incineration Requirements: Halogenated waste must be processed by approved waste disposal plants capable of high-temperature incineration[4]. Low-temperature burning of brominated aromatics can result in the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[2].
-
Labeling: Clearly label all disposal containers with "Halogenated Organic Solid Waste - Contains Brominated Anthracene Derivatives" and include the GHS hazard pictograms for Irritant (GHS07).
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
